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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-3-(2-thienyl)-L-alanine

Introduction N-Boc-3-(2-thienyl)-L-alanine is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its unique structure, which incorporates a thiophene moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Boc-3-(2-thienyl)-L-alanine is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its unique structure, which incorporates a thiophene moiety, makes it a valuable building block in medicinal chemistry and peptide synthesis.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and controlled reactivity during synthetic processes.[1] This guide provides a comprehensive overview of the chemical properties, analytical characterization, reactivity, and applications of N-Boc-3-(2-thienyl)-L-alanine, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of N-Boc-3-(2-thienyl)-L-alanine is crucial for its effective use in research and development.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 56675-37-7[1][2]
Molecular Formula C12H17NO4S[1]
Synonyms Boc-3-(2-thienyl)-L-alanine, Boc-β-(2-thienyl)-Ala-OH, (S)-N-Boc-2-thienylalanine[1][2]
PubChem ID 7130641[1]
MDL Number MFCD00062051[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 271.33 g/mol [3][4]
Appearance White to off-white crystalline powder[1][3]
Melting Point Data not consistently available, requires experimental determination.
Optical Rotation +24°/-1.5° (c=2% in EtOH)[1]
Storage Temperature 0-8 °C[1], also cited as 2-8°C[5]

Solubility Profile:

While specific quantitative solubility data is not extensively published, N-Boc-3-(2-thienyl)-L-alanine is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6] Its solubility in aqueous solutions is limited, which is typical for Boc-protected amino acids. For in vitro studies, stock solutions are often prepared in DMSO.[6]

Section 2: Spectroscopic and Analytical Characterization

Robust analytical methods are essential for verifying the identity and purity of N-Boc-3-(2-thienyl)-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Boc (9H, s)~1.4Boc (C(CH₃)₃)~28
α-CH (1H, m)~4.5Boc (C(CH₃)₃)~80
β-CH₂ (2H, m)~3.2-3.4α-CH~55
Thienyl-H (3H, m)~6.8-7.2β-CH₂~35
NH (1H, d)~5.0Thienyl-C~123-128
COOH (1H, br s)~10-12Thienyl-C-S~140
COOH~174
Boc (C=O)~155

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H (stretch)~3300-3400
C-H (stretch, aromatic)~3100
C-H (stretch, aliphatic)~2850-3000
C=O (stretch, urethane)~1710-1730
C=O (stretch, carboxylic acid)~1700-1720
C=C (stretch, aromatic)~1450-1600
C-N (stretch)~1250
C-O (stretch)~1160
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-Boc-3-(2-thienyl)-L-alanine. The expected molecular ion peak would be [M+H]⁺ at m/z 272.33 or [M+Na]⁺ at m/z 294.31.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of N-Boc-3-(2-thienyl)-L-alanine, which is often reported to be ≥98%.[1]

Section 3: Chemical Reactivity and Stability

The reactivity of N-Boc-3-(2-thienyl)-L-alanine is primarily governed by the Boc protecting group and the carboxylic acid functionality.

The Boc Protecting Group: Stability and Cleavage

The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine.

Boc_Deprotection Reactant N-Boc-3-(2-thienyl)-L-alanine Intermediate Protonated Carbonyl Reactant->Intermediate Protonation TFA TFA (H⁺) Carbocation tert-Butyl Carbocation Intermediate->Carbocation Loss of CO₂ Product 3-(2-thienyl)-L-alanine Intermediate->Product Decarboxylation Byproducts CO₂ + Isobutylene Carbocation->Byproducts Elimination

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Protocol: Boc Deprotection with TFA

  • Dissolve N-Boc-3-(2-thienyl)-L-alanine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting free amine can be used directly or after purification.

Carboxylic Acid Group Reactivity

The carboxylic acid can be activated for peptide bond formation using standard coupling reagents like HATU or HBTU.

Peptide_Coupling AminoAcid N-Boc-3-(2-thienyl)-L-alanine ActivatedEster Activated Ester Intermediate AminoAcid->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedEster Dipeptide Protected Dipeptide ActivatedEster->Dipeptide Nucleophilic Attack Amine Amino Acid Ester or Peptide Amine->Dipeptide

Caption: Workflow for Peptide Bond Formation.

Protocol: Amide Bond Formation using HATU

  • Dissolve N-Boc-3-(2-thienyl)-L-alanine in a suitable solvent like DMF or NMP.

  • Add the coupling agent HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir for a few minutes to allow for activation.

  • Add the amine component (1 equivalent).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction mixture to isolate the desired peptide.

Thiophene Ring Reactivity

The thiophene ring is generally stable under standard peptide synthesis conditions. However, its electron-rich nature makes it susceptible to electrophilic substitution under harsh acidic or oxidizing conditions, which should generally be avoided.

Storage and Handling

N-Boc-3-(2-thienyl)-L-alanine should be stored in a tightly closed container in a dry and well-ventilated place.[3][4] Recommended storage is at 0-8°C to ensure long-term stability.[1]

Section 4: Applications in Research and Development

N-Boc-3-(2-thienyl)-L-alanine is a versatile building block with significant applications.

Building Block in Peptide Synthesis

As a non-canonical amino acid, its incorporation into peptides can introduce unique structural constraints and properties. The thiophene ring can participate in π-π stacking interactions and may influence the overall conformation and biological activity of the peptide. This makes it a valuable tool for designing novel bioactive peptides and peptidomimetics.[1]

Scaffold in Drug Discovery

The thiophene moiety is a common structural motif in many pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] N-Boc-3-(2-thienyl)-L-alanine serves as a key starting material for the synthesis of small molecule inhibitors and other drug candidates, particularly in areas like cancer research.[1] It is also explored in the development of advanced materials like organic electronics and sensors.[1]

Section 5: Safety and Toxicology

According to available safety data sheets, N-Boc-3-(2-thienyl)-L-alanine is not classified as a hazardous substance under OSHA regulations.[3] However, it may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3][4] It is important to handle the compound in a well-ventilated area and to avoid dust formation.[3]

Conclusion

N-Boc-3-(2-thienyl)-L-alanine is a well-characterized and versatile chemical entity with significant utility in peptide synthesis and drug discovery. Its unique structural features, combined with the predictable reactivity of the Boc and carboxylic acid groups, make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its successful application in the development of novel therapeutics and advanced materials.

Sources

Exploratory

Conformational Analysis of Thienylalanine-Containing Peptides: A Technical Guide for Peptidomimetic Drug Development

As a Senior Application Scientist navigating the frontier of peptidomimetic drug design, I have observed that the transition from canonical amino acids to non-natural analogs is rarely a simple plug-and-play operation. R...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the frontier of peptidomimetic drug design, I have observed that the transition from canonical amino acids to non-natural analogs is rarely a simple plug-and-play operation. Replacing a standard aromatic residue like Phenylalanine (Phe) with β -2-thienylalanine (2-Thi) or β -3-thienylalanine (3-Thi) fundamentally alters the energetic landscape of the peptide.

This whitepaper provides an authoritative, in-depth framework for the conformational analysis of thienylalanine-containing peptides. By synthesizing structural theory with field-proven analytical workflows, this guide empowers researchers to rationally design and validate highly stable, target-specific peptidomimetics.

The Mechanistic Rationale: Why Thienylalanine?

The biological function of a peptide is inextricably linked to its secondary structure and the precise spatial arrangement of its side chains[1]. While Phenylalanine relies on a standard benzene ring for hydrophobic packing, thienylalanine introduces a thiophene moiety.

The causality behind this substitution lies in quantum mechanics and electron distribution. The sulfur atom in thiophene possesses an unshared pair of electrons in a p-orbital conjugated with the carbon–carbon double bonds. Unlike carbon or nitrogen, sulfur has vacant d-orbitals in its outer shell, allowing it to act as an electron acceptor[2]. This unique electronic architecture dramatically alters the quadrupole moment of the side chain, leading to:

Enhanced π

π Stacking: The polarizable sulfur atom strengthens stacking interactions within enzyme active sites and self-assembling nanostructures[3].
  • Electronic Conductivity: In supramolecular systems, replacing Phe with 2-Thi significantly enhances the electronic conductivity of peptide nanotubes due to extended charge delocalization[4].

  • Conformational Rigidity: The modified steric bulk and dipole moment restrict the ϕ and ψ dihedral angles, stabilizing specific secondary structures like α -helices in macrocycles or β -sheets in amyloid models[5],[6].

  • Orthogonal Conformational Profiling Pipeline

    To confidently determine the 3D structure of a thienylalanine-modified peptide, a single analytical technique is insufficient. We must employ a self-validating, orthogonal pipeline combining Circular Dichroism (CD), 2D Nuclear Magnetic Resonance (NMR), and Molecular Dynamics (MD) simulations.

    Workflow A Peptide Synthesis (2-Thi Incorporation) B CD Spectroscopy (Secondary Structure) A->B  Ensemble Avg C 2D-NMR Spectroscopy (Distance Constraints) A->C  Atomic Res D Molecular Dynamics (In Silico Refinement) B->D  Global Folds C->D  NOE Restraints E Validated 3D Conformation D->E  Thermodynamic Minima

    Workflow for the conformational analysis of thienylalanine peptides.

    Step-by-Step Experimental Methodologies

    The following protocols are engineered as self-validating systems. Every parameter is chosen to mitigate artifacts and ensure high-fidelity data acquisition.

    Protocol A: Far-UV Circular Dichroism (CD) Spectroscopy

    CD provides a rapid, ensemble-average readout of the peptide's global secondary structure.

    • Sample Preparation: Dissolve the purified thienylalanine peptide to a final concentration of 50–100 μ M in a low-salt buffer (e.g., 10 mM Potassium Phosphate, pH 7.4).

      • Causality Check: Why low salt? Chloride ions strongly absorb far-UV light below 200 nm. Using a low-salt phosphate buffer prevents signal masking in the critical 190–200 nm region required to accurately calculate helical content.

    • Instrument Calibration: Purge the spectropolarimeter with high-purity nitrogen gas (flow rate > 5 L/min) for 15 minutes prior to scanning to remove oxygen, which also absorbs far-UV light.

    • Data Acquisition: Load the sample into a 1 mm path-length quartz cuvette. Scan from 260 nm down to 190 nm at 20 °C. Accumulate 3 to 5 scans to maximize the signal-to-noise ratio.

    • Spectral Analysis:

      • α -helical structures will exhibit characteristic dual minima at 208 nm and 222 nm[2].

      • β -sheet formations will display a single minimum at ~218 nm and a maximum at ~195 nm.

    Protocol B: 2D-NMR Distance Constraint Mapping

    To build a high-resolution 3D model, we require precise inter-proton distances.

    • Solvent Optimization: Dissolve 1–2 mM of the peptide in a 90% H₂O / 10% D₂O mixture. Adjust the pH to 4.5–5.5 using dilute HCl or NaOH.

      • Causality Check: Why pH 4.5–5.5? At physiological pH (7.4), amide protons exchange too rapidly with the solvent, rendering them invisible in the NMR spectrum. Dropping the pH slows this exchange rate, ensuring the amide cross-peaks remain detectable for sequential assignment.

    • TOCSY Acquisition (Spin System Identification): Acquire a Total Correlation Spectroscopy (TOCSY) spectrum with a mixing time of 60–80 ms. This identifies intra-residue spin systems. The thiophene ring protons of 2-Thi will present distinct chemical shifts compared to standard phenyl protons, serving as vital structural anchors.

    • NOESY Acquisition (Spatial Mapping): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 150–300 ms. The NOESY spectrum measures through-space dipole-dipole coupling (< 5 Å).

    • Data Extraction: Assign the dαN​ , dNN​ , and dβN​ cross-peaks. Convert the NOE cross-peak volumes into upper and lower distance bounds for subsequent MD simulations[5].

    Quantitative Data Summary

    The strategic selection between canonical Phenylalanine and its thienyl derivatives dictates the physical and therapeutic properties of the resulting peptidomimetic.

    PropertyPhenylalanine (Phe) β -2-Thienylalanine (2-Thi) β -3-Thienylalanine (3-Thi)
    Side-Chain Aromaticity Benzene ringThiophene ring (Sulfur at pos 1, attachment at pos 2)Thiophene ring (Sulfur at pos 1, attachment at pos 3)
    Electronic Character Neutral, non-polarElectron-rich, S-atom has vacant d-orbitals[2]Electron-rich, distinct dipole moment
    π -Stacking Affinity BaselineSignificantly Enhanced[3]Enhanced
    Conductivity in Assemblies LowHigh (due to charge delocalization)[4]Moderate
    Typical Structural Propensity Flexible hydrophobic coreRigid β -sheets / α -helices[5],[6] α -helices, target-specific folds

    Case Studies in Drug Development

    Case Study 1: Stabilizing p53-MDM2 Macrocycles (Oncology)

    The p53 tumor suppressor protein natively binds to the MDM2 receptor via an α -helical motif. In many cancers, MDM2 is overexpressed, neutralizing p53. Researchers have engineered peptidomimetic macrocycles that mimic the p53 α -helix to competitively inhibit MDM2. By substituting native Phe residues with 2-thienylalanine, the intramolecular cross-links are stabilized, and the α -helical secondary structure is rigidly locked[6]. The enhanced π -stacking of the thiophene ring within the MDM2 hydrophobic cleft dramatically increases binding affinity and therapeutic efficacy.

    Pathway P53 Native p53 (Alpha-Helix) MDM2 MDM2 Receptor (Hydrophobic Cleft) P53->MDM2 Native Binding APOP Tumor Suppression (Apoptosis) MDM2->APOP Restored p53 MACRO 2-Thi Peptidomimetic Macrocycle MACRO->MDM2 Competitive Inhibition (Enhanced pi-stacking)

    Mechanism of p53-MDM2 inhibition by 2-thienylalanine macrocycles.

    Case Study 2: Amyloid Beta Self-Assembly Models

    To understand the pathogenesis of Alzheimer's disease, researchers utilize the AAKLVFF motif from the amyloid beta peptide as a design scaffold. When the phenylalanine residues are replaced with 2-Thi to yield (2-Thi)(2-Thi)VLKAA, the peptide forms highly ordered, β -sheet-rich amyloid fibrils with a twisted morphology[5]. 2D-NMR NOE constraints and subsequent molecular dynamics simulations revealed that this conformation is driven by the robust self-assembly of the hydrophobic thienyl units, exposing the charged lysine groups to the aqueous boundary[5].

    References

    • Source: National Institutes of Health (NIH)
    • Source: NINGBO INNO PHARMCHEM CO.
    • -(thienopyrrolyl)
    • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL
    • Peptide-Based Supramolecular Systems Chemistry Source: ACS Publications URL
    • Peptidomimetic macrocycles - US10967042B2 Source: Google Patents URL

    Sources

    Foundational

    Unveiling the Isomeric Nuances: A Technical Whitepaper on 2-Thienylalanine vs. 3-Thienylalanine Derivatives in Peptide Engineering and Pharmacology

    Executive Summary The bioisosteric replacement of natural aromatic amino acids (like phenylalanine and tyrosine) with non-proteinogenic amino acids (npAAs) is a cornerstone of modern peptide drug discovery. Among the mos...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The bioisosteric replacement of natural aromatic amino acids (like phenylalanine and tyrosine) with non-proteinogenic amino acids (npAAs) is a cornerstone of modern peptide drug discovery. Among the most valuable npAAs are the thiophene-containing derivatives: 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi) . While they differ only by the attachment point of the alanyl side chain to the thiophene ring, this subtle isomeric shift dictates profound differences in electronic distribution, steric hindrance, target binding affinity, and chemical reactivity. This whitepaper provides an in-depth technical analysis of these differences, offering actionable protocols for their incorporation and functionalization.

    Structural and Electronic Divergence

    The fundamental divergence between 2-Thi and 3-Thi originates from the heteroaromatic connectivity. In 2-Thi, the alanyl group is attached adjacent to the sulfur atom (C2), whereas in 3-Thi, it is attached at the C3 position.

    The sulfur atom in the thiophene ring acts simultaneously as a π -electron donor (via resonance) and a σ -electron withdrawer (via induction). This creates a highly polarized aromatic system where the α -positions (C2 and C5) possess significantly higher electron density than the β -positions (C3 and C4). Consequently, the vector of the dipole moment in 2-Thi is oriented differently relative to the peptide backbone compared to 3-Thi, directly impacting both chemical reactivity and non-covalent interactions (e.g., π−π stacking and cation- π interactions).

    Divergent Reactivity in Late-Stage C-H Functionalization

    In the development of complex peptide libraries, late-stage functionalization via Suzuki-Miyaura cross-coupling is highly dependent on the selective generation of borylated precursors. The electronic differences between 2-Thi and 3-Thi strictly dictate their behavior under Iridium-catalyzed C-H borylation conditions [2].

    • 2-Thienylalanine: Undergoes clean monoborylation at the C5 position, achieving yields up to 97%. Because the C2 position is sterically blocked by the amino acid backbone, the catalyst selectively targets the remaining activated α -position.

    • 3-Thienylalanine: Possesses two open, highly reactive α -positions (C2 and C5). This high reactivity leads to rapid, uncontrolled diborylation. Achieving monoborylation of 3-Thi requires a strict reduction in reaction temperature (to 25°C) and limiting the equivalents of the borylating agent, though yields typically plummet to ~25%[2].

    CH_Borylation Start Thienylalanine Derivative (Fmoc-Protected) Node2Thi 2-Thienylalanine (2-Thi) Start->Node2Thi Isomer Selection Node3Thi 3-Thienylalanine (3-Thi) Start->Node3Thi Isomer Selection Boryl2 Monoborylation at C5 (97% Yield) Node2Thi->Boryl2 Ir-catalyzed B2Pin2 Standard Conditions Boryl3_di Diborylation at C2 & C5 (High Reactivity) Node3Thi->Boryl3_di Ir-catalyzed B2Pin2 Standard Conditions Boryl3_mono Monoborylation (25% Yield, 25°C) Node3Thi->Boryl3_mono Reduced B2Pin2 Controlled Temp (25°C)

    Divergent C-H borylation pathways for 2-thienylalanine and 3-thienylalanine.

    Pharmacological Profiling and Target Binding

    As bioisosteres of phenylalanine, thienylalanines are frequently utilized to probe hydrophobic binding pockets in enzymes and receptors.

    • Phenylalanine Hydroxylase (PAH): 3-(2-thienyl)-L-alanine (THA) acts as a highly effective competitive substrate analogue. Crystallographic and NMR studies demonstrate that THA actively displaces L-Phe at the active site. Despite a slightly lower binding affinity than the natural substrate, THA induces a comprehensive global conformational transition that activates the enzyme [3].

    • Cyclin-Dependent Kinases (CDKs): In the engineering of peptidic CDK inhibitors, the position of the sulfur atom dictates pocket specificity. When incorporated into a p107-derived peptide sequence, the 3-Thi derivative exhibits considerably higher inhibitory potency than the 2-Thi derivative. Conversely, in a p21 peptide context, 2-Thi outperforms 3-Thi[4]. This crossover highlights how the specific vector of the thiophene dipole interacts with distinct micro-environments within the cyclin groove.

    Supramolecular Assembly and Nanomaterial Conductance

    The self-assembly of peptide nanostructures is highly sensitive to aromatic interactions. In studies modifying the amyloid- β core sequence (AAKLVFF), replacing phenylalanine with 2-Thi significantly improves the electrical conductance of the resulting peptide filaments. The 2-Thi peptides assemble into long, straight filaments, optimizing π−π stacking for electron and proton delocalization. In contrast, the incorporation of 3-Thi disrupts this optimal morphology, failing to improve conductance [5, 6].

    Comparative Data Summary

    Property / Metric2-Thienylalanine (2-Thi)3-Thienylalanine (3-Thi)
    Thiophene Attachment C2 positionC3 position
    C-H Borylation Site Monoborylation at C5 (97% yield)Diborylation at C2/C5; Mono is difficult (25% yield)
    CDK p107 Peptide Potency Lower relative potencyConsiderably higher potency
    Nanowire Conductance High (forms long, straight filaments)Low (disrupted assembly morphology)
    Enzyme Binding (PAH) Competitive inhibitor/activator (THA)Less characterized in direct displacement

    Validated Experimental Protocols

    Protocol 1: Ribosomal Incorporation via Reprogrammed Genetic Code

    To generate highly diverse macrocyclic peptide libraries, thienylalanine derivatives can be incorporated using the Flexible In-vitro Translation (FIT) system [1].

    Causality & Logic: Standard aminoacyl-tRNA synthetases reject bulky npAAs. We bypass this using the flexizyme (eFx), an RNA-based catalyst. The amino acids must be pre-activated as cyanomethyl esters (CME) to provide the necessary leaving group energetics for the flexizyme without requiring ATP.

    • Amino Acid Activation: Pre-activate 2-Thi and 3-Thi as cyanomethyl esters (CME).

    • Flexizyme-Mediated Aminoacylation:

      • Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 7.5), 600 mM MgCl 2​ , 25 µM eFx, 25 µM tRNA, and 5 mM activated amino acid.

      • Critical Step: Incubate for 16 hours at 0°C. Causality: The extended incubation compensates for the slower acylation kinetics of bulky thiophene rings, while the 0°C temperature prevents spontaneous hydrolysis of the ester bond and protects RNA integrity[1].

    • In Vitro Translation: Introduce the charged tRNAs into a highly optimized FIT system containing adjusted concentrations of IF3 (15 µM) and RRF (2.5 µM).

    • Self-Validation: Analyze the translated peptides via MALDI-TOF MS. A successful incorporation is validated by a mass shift corresponding exactly to the npAA residue mass minus water, confirming the absence of natural amino acid misincorporation.

    Ribosomal_Synthesis Prep Pre-activation (Cyanomethyl Ester - CME) Aminoacyl Aminoacylation of tRNA (eFx flexizyme, 16h, pH 7.5) Prep->Aminoacyl Activated 2-Thi/3-Thi Translation In Vitro Translation (FIT System) Aminoacyl->Translation Charged tRNA Macrocycle Macrocyclic Peptide Library Generation Translation->Macrocycle Spontaneous Cyclization

    Reprogrammed ribosomal synthesis workflow for thienylalanine macrocycles.

    Protocol 2: Selective C-H Borylation of Thienylalanine Derivatives

    This protocol outlines the late-stage functionalization of Fmoc-protected thienylalanines for downstream Suzuki-Miyaura cross-coupling [2].

    Causality & Logic: The iridium catalyst[Ir(OMe)(COD)] 2​ , when ligated by the sterically demanding dtbpy, selectively activates C-H bonds based on a combination of steric accessibility and electronic activation.

    • Catalyst Preparation: In a glovebox, mix[Ir(OMe)(COD)] 2​ (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%) in methyl tert-butyl ether (MTBE).

    • Substrate Addition: Add Fmoc-2-Thi-OH or Fmoc-3-Thi-OH (1.0 equiv) and bis(pinacolato)diboron (B 2​ Pin 2​ ).

    • Isomer-Specific Reaction Conditions:

      • For 2-Thi: Use 1.5 equiv B 2​ Pin 2​ . Stir at room temperature for 45 minutes.

      • For 3-Thi: Use 0.75 equiv B 2​ Pin 2​ . Strictly maintain the temperature at 25°C and monitor continuously. Causality: 3-Thi has two unsubstituted α -positions (C2 and C5) which are highly activated by the thiophene sulfur. Sub-stoichiometric B 2​ Pin 2​ and strict thermal control are mandatory to prevent total conversion to the diborylated byproduct [2].

    • Self-Validation: Quench the reaction and analyze via 1 H-NMR and LC-MS. For 2-Thi, the disappearance of the C5 proton peak in the NMR spectrum validates successful site-specific monoborylation.

    Conclusion

    The selection between 2-thienylalanine and 3-thienylalanine is not merely a matter of structural preference; it is a critical design choice that dictates the synthetic viability and pharmacological efficacy of the resulting peptide. 2-Thi offers highly predictable reactivity for late-stage functionalization and superior supramolecular assembly properties. Conversely, 3-Thi provides unique spatial vectors that can unlock higher binding affinities in specific target pockets, despite its challenging reactivity profile. Understanding the causality behind these differences empowers researchers to deploy these bioisosteres with precision.

    References

    • Source: nih.
    • Source: acs.
    • 3-(2-Thienyl)
    • Source: scispace.
    • Source: bilkent.edu.
    • Source: scispace.
    Exploratory

    N-Boc-Thienylalanine in Medicinal Chemistry: A Technical Guide to Synthesis, Application, and Strategy

    Introduction: Beyond the Canonical Twenty In the landscape of medicinal chemistry, the strategic modification of peptide-based therapeutics is a cornerstone of modern drug development. Peptides offer high specificity and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Beyond the Canonical Twenty

    In the landscape of medicinal chemistry, the strategic modification of peptide-based therapeutics is a cornerstone of modern drug development. Peptides offer high specificity and potency but are often hampered by poor metabolic stability and limited bioavailability.[1] The introduction of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations, fine-tuning the pharmacological profile of a peptide. Among the diverse arsenal of ncAAs, thienylalanine—a bioisostere of phenylalanine where the phenyl ring is replaced by a thiophene moiety—has emerged as a particularly valuable building block.[2]

    This technical guide provides an in-depth review of N-Boc-thienylalanine, a crucial derivative for solid-phase peptide synthesis (SPPS). We will explore its synthesis, its strategic incorporation into peptides, and its impact on the biological activity and stability of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thienylalanine in their therapeutic design.

    The Strategic Advantage of the Thienyl Moiety

    The substitution of phenylalanine with thienylalanine introduces subtle yet significant changes to the amino acid side chain, offering several advantages in medicinal chemistry:

    • Modulated Electronic Properties: The sulfur atom in the thiophene ring alters the electronic distribution compared to a benzene ring, influencing cation-π and π-π stacking interactions with biological targets. This can lead to enhanced binding affinity and selectivity.[1]

    • Increased Resistance to Metabolic Degradation: The thienyl group can confer increased resistance to enzymatic cleavage by proteases compared to their natural counterparts, leading to a longer circulating half-life.[3][4]

    • Novel Pharmacological Profiles: As a phenylalanine antagonist, thienylalanine can be used to probe and inhibit biological pathways dependent on this essential amino acid.[5][6] For instance, β-2-thienyl-dl-alanine acts as a competitive inhibitor of phenylalanine hydroxylase.[2]

    • Structural Mimicry and Diversity: Thienylalanine serves as an effective isostere for phenylalanine, allowing for the exploration of structure-activity relationships (SAR) while maintaining the overall structural integrity of the peptide.[7] The existence of both 2- and 3-thienylalanine provides further opportunities for structural diversification.

    The N-tert-butoxycarbonyl (N-Boc) protecting group is essential for the application of thienylalanine in SPPS. It renders the α-amino group unreactive during peptide bond formation and is readily cleaved under acidic conditions, making it a cornerstone of many peptide synthesis strategies.[1]

    Synthesis of N-Boc-Thienylalanine: A Step-by-Step Protocol

    The synthesis of enantiomerically pure N-Boc-L-thienylalanine is a multi-step process that typically involves the synthesis of the racemic amino acid followed by resolution and finally N-Boc protection.

    Part 1: Synthesis of Racemic 3-(2-Thienyl)-DL-alanine

    A common route for the synthesis of the racemic amino acid is via a malonic ester synthesis.[2]

    Protocol:

    • Deprotonation: Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol. To this solution, add diethyl acetamidomalonate to form the enolate.

    • Alkylation: Add 2-(chloromethyl)thiophene to the reaction mixture. The enolate will undergo nucleophilic substitution to form diethyl 2-acetamido-2-(thiophen-2-ylmethyl)malonate.

    • Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed with aqueous acid and heated to effect decarboxylation, yielding racemic 3-(2-Thienyl)-DL-alanine.

    Part 2: Enzymatic Resolution of 3-(2-Thienyl)-DL-alanine

    Enzymatic resolution is a highly efficient method to obtain the desired L-enantiomer.[2]

    Protocol:

    • Acetylation: The racemic 3-(2-Thienyl)-DL-alanine is first acetylated to form N-acetyl-3-(2-Thienyl)-DL-alanine.

    • Enzymatic Hydrolysis: An aminoacylase enzyme is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted.

    • Separation: The resulting mixture of 3-(2-Thienyl)-L-alanine and N-acetyl-3-(2-Thienyl)-D-alanine can be separated based on their differential solubility or by ion-exchange chromatography.

    Diagram: Synthesis and Resolution of L-Thienylalanine

    G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution Diethyl\nacetamidomalonate Diethyl acetamidomalonate Enolate Enolate Diethyl\nacetamidomalonate->Enolate NaOEt Alkylated\nMalonate Alkylated Malonate Enolate->Alkylated\nMalonate 2-(chloromethyl)thiophene Racemic\nThienylalanine Racemic Thienylalanine Alkylated\nMalonate->Racemic\nThienylalanine 1. H3O+ 2. Heat N-Acetyl-DL-Thienylalanine N-Acetyl-DL-Thienylalanine Racemic\nThienylalanine->N-Acetyl-DL-Thienylalanine Acetic Anhydride L-Thienylalanine +\nN-Acetyl-D-Thienylalanine L-Thienylalanine + N-Acetyl-D-Thienylalanine N-Acetyl-DL-Thienylalanine->L-Thienylalanine +\nN-Acetyl-D-Thienylalanine Aminoacylase Pure L-Thienylalanine Pure L-Thienylalanine L-Thienylalanine +\nN-Acetyl-D-Thienylalanine->Pure L-Thienylalanine Separation

    Caption: Workflow for the synthesis of L-thienylalanine.

    Part 3: N-Boc Protection of L-Thienylalanine

    The final step is the protection of the α-amino group with a Boc group.[1]

    Protocol:

    • Dissolution: Dissolve L-thienylalanine in a 1:1 mixture of dioxane and water.

    • Basification: Add 1.5 equivalents of sodium hydroxide and stir until the amino acid is completely dissolved.

    • Reaction: Cool the mixture to 0°C in an ice bath and add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

    • Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Concentrate the mixture to remove the dioxane, then acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-thienylalanine.

    Diagram: N-Boc Protection Mechanism

    G Amino_Acid R-CH(NH2)COOH L-Thienylalanine Intermediate R-CH(NH-Boc)COOH N-Boc-Thienylalanine Amino_Acid:f0->Intermediate:f0 + (Boc)2O, Base Boc_Anhydride (Boc)2O Di-tert-butyl dicarbonate

    Caption: General scheme for N-Boc protection of an amino acid.

    Incorporation of N-Boc-Thienylalanine into Peptides via SPPS

    N-Boc-thienylalanine is readily incorporated into peptide sequences using standard Boc-SPPS protocols.

    General Coupling Cycle:
    • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA).

    • Coupling: The incoming N-Boc-thienylalanine is activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and coupled to the free N-terminus of the peptide chain.

    • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

    This cycle is repeated until the desired peptide sequence is assembled.

    Diagram: Boc-SPPS Cycle

    Boc_SPPS_Cycle start Resin-Bound Peptide (N-Boc Protected) deprotection 1. Deprotection (TFA/DCM) start->deprotection neutralization 2. Neutralization (DIEA) deprotection->neutralization coupling 3. Coupling (N-Boc-Thienylalanine, HBTU/DIC) neutralization->coupling wash 4. Wash coupling->wash end_cycle Next Cycle or Final Cleavage wash->end_cycle end_cycle->deprotection Repeat

    Caption: A simplified workflow of the Boc-SPPS cycle.

    Challenges and Considerations: The Thienyl Ring in Acid

    A critical consideration when working with thienylalanine-containing peptides is the stability of the thiophene ring during the final cleavage from the resin. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack by carbocations generated during the acid-mediated removal of side-chain protecting groups (e.g., from Boc or Trityl groups). This can lead to alkylation of the thienyl side chain, resulting in impurities.

    To mitigate this, a "scavenger cocktail" is essential during the final cleavage with strong acids like HF or TFMSA.

    Recommended Cleavage Protocol for Thienylalanine-Containing Peptides:

    • Cleavage Reagent: Anhydrous HF or TFMSA.

    • Scavenger: p-cresol (10%) is commonly used to trap the carbocations and prevent alkylation of the thiophene ring.

    • Procedure: The peptide-resin is treated with the cleavage cocktail at 0°C for 1 hour. After evaporation of the acid, the peptide is precipitated with cold diethyl ether.

    Applications and Impact in Medicinal Chemistry

    The incorporation of N-Boc-thienylalanine has proven to be a valuable strategy in various therapeutic areas.

    Enzyme Inhibition
    • Phenylalanine Hydroxylase (PAH): As a phenylalanine analog, 3-(2-thienyl)-L-alanine is a competitive inhibitor of PAH.[2] This property makes it a useful tool for studying phenylketonuria and other disorders of phenylalanine metabolism. In one study, β-2-thienyl-dl-alanine competitively inhibited rat liver phenylalanine hydroxylase, with the apparent Km for the enzyme changing from 0.61 mM to 2.70 mM in the presence of 24 mM of the inhibitor.[5]

    • HIV Protease: Thienyl-containing groups have been incorporated into HIV protease inhibitors. These analogs can exhibit potent inhibitory activity, with some showing IC₅₀ values in the nanomolar range.[8]

    Inhibitor Type Target Key Modification IC₅₀ / Kᵢ Reference
    PeptidomimeticPhenylalanine Hydroxylaseβ-2-thienyl-dl-alanineKᵢ = 81 mM (for intestinal transport)[5]
    Nelfinavir/Saquinavir AnalogHIV-1 ProteaseThienyl group incorporationIC₅₀ in the nanomolar range[8]
    G-Protein Coupled Receptor (GPCR) Ligands
    • Opioid Peptides: The aromatic side chains of phenylalanine residues are crucial for the activity of many opioid peptides, such as endomorphins.[8] Replacing these with thienylalanine can modulate receptor affinity and selectivity. For example, analogs of dynorphin A with substitutions at the Phe⁴ position have been synthesized to probe the conformational requirements for kappa-opioid receptor binding.[9]

    • Somatostatin Analogs: Somatostatin analogs are used to treat various endocrine disorders and tumors.[10] The core pharmacophore includes aromatic residues. The introduction of non-natural amino acids can enhance serum stability.[11] While specific data for thienylalanine in this context is emerging, it represents a logical extension of SAR studies.

    Antimicrobial Peptides (AMPs)

    The incorporation of bulky, non-natural amino acids can enhance the antimicrobial activity of short peptides.[12] While specific examples with thienylalanine are less common in the readily available literature, its properties make it an attractive candidate for SAR studies in AMPs to improve their potency and stability. For instance, studies on other AMPs have shown that strategic substitutions can lead to MIC values in the low micromolar range.[13]

    Impact on Pharmacokinetics and Stability

    A primary motivation for using ncAAs like thienylalanine is to improve the pharmacokinetic profile of peptide drugs. Natural peptides often have a short half-life of minutes due to rapid clearance and enzymatic degradation.[3][14][15]

    Strategies to enhance stability include:

    • Incorporation of D-amino acids or ncAAs: This can sterically hinder protease recognition and cleavage.[3][16]

    • Cyclization: Restricting the peptide's conformational flexibility can make it less susceptible to proteolysis.[16]

    • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.[3]

    While specific half-life data for a wide range of thienylalanine-containing peptides is not extensively compiled, studies on other non-natural amino acid-containing peptides have shown dramatic improvements in stability. For example, lanthionine-sandostatin, a somatostatin analog with a modified bridge, has a 2.4 times longer half-life in rat brain homogenates than sandostatin.[17] A study on various peptides showed that their stability in human serum can be predicted based on their physicochemical properties, and experimental half-lives can be determined via HPLC analysis of serum incubations.[7][18]

    Experimental Protocol for Serum Stability Assay:

    • Incubation: A solution of the peptide is incubated in human serum at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

    • Quenching: The enzymatic degradation is stopped by adding a protein precipitating agent like trichloroacetic acid.

    • Analysis: The amount of remaining intact peptide is quantified by reverse-phase HPLC.

    • Half-life Calculation: The data is fitted to an exponential decay model to determine the peptide's half-life.

    Conclusion

    N-Boc-thienylalanine is a versatile and powerful building block in the medicinal chemist's toolbox. Its synthesis and incorporation into peptides are well-established, though care must be taken during the final cleavage step to preserve the integrity of the thiophene ring. The resulting thienylalanine-containing peptides often exhibit enhanced metabolic stability and can possess unique pharmacological profiles due to the altered electronic and steric properties of the thiophene ring compared to phenylalanine. As the demand for more robust and effective peptide therapeutics continues to grow, the strategic use of N-Boc-thienylalanine will undoubtedly play an increasingly important role in the design and development of next-generation drugs.

    References

    • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. (URL: [Link])

    • Extending the half-life of therapeutic peptides - Research Outreach. (URL: [Link])

    • Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed. (URL: [Link])

    • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (URL: [Link])

    • Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... - ResearchGate. (URL: [Link])

    • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PMC. (URL: [Link])

    • Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines - PMC. (URL: [Link])

    • A New Ligand Extends the Half-Life of Peptide Drugs from Minutes to Days | Lab Manager. (URL: [Link])

    • How Long Do Peptides Stay in Your System? Half-Life, Detection, and Cl - Swolverine. (URL: [Link])

    • Peptide consensus sequence determination for the enhancement of the an | IDR - Dove Medical Press. (URL: [Link])

    • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. (URL: [Link])

    • Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - Frontiers. (URL: [Link])

    • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

    • Establishing Quantifiable Guidelines for Antimicrobial α/β-Peptide Design: A Partial Least-Squares Approach to Improve Antimicrobial Activity and Reduce Mammalian Cell Toxicity | ACS Infectious Diseases. (URL: [Link])

    • Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC. (URL: [Link])

    • An overview of opioid peptides: Their sources and molecular sequences. (URL: [Link])

    • Do Peptides Degrade Over Time. (URL: [Link])

    • MIC values of different antimicrobial peptides | Download Table - ResearchGate. (URL: [Link])

    • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (URL: [Link])

    • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides - SCIRP. (URL: [Link])

    • Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. (URL: [Link])

    • Structural findings reveal how distinct GPCR ligands create different levels of activation. (URL: [Link])

    • Effects of the substitution of Phe4 in the opioid peptide [D-Ala8]dynorphin A-(1-11)NH2. (URL: [Link])

    • Somatostatin analogs: correlation of receptor affinity with inhibition of cyclic AMP formation in pancreatic acinar cells - PubMed. (URL: [Link])

    • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (URL: [Link])

    • Pharmacokinetics of Therapeutic Peptides - Creative Bioarray. (URL: [Link])

    • Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed. (URL: [Link])

    • Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. (URL: [Link])

    • β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC. (URL: [Link])

    • Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI. (URL: [Link])

    • (PDF) Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides - ResearchGate. (URL: [Link])

    • Comparison of three GPCR structural templates for modeling of the P2Y12 nucleotide receptor - PMC. (URL: [Link])

    • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential - PMC. (URL: [Link])

    • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - MDPI. (URL: [Link])

    • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? - MDPI. (URL: [Link])

    • Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides - PubMed. (URL: [Link])

    • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - Frontiers. (URL: [Link])

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Boc-Thienylalanine

    Introduction & Strategic Rationale The incorporation of non-natural amino acids such as thienylalanine (Thi)—a bioisostere of phenylalanine featuring an electron-rich thiophene ring—is a cornerstone strategy in modern pe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Rationale

    The incorporation of non-natural amino acids such as thienylalanine (Thi)—a bioisostere of phenylalanine featuring an electron-rich thiophene ring—is a cornerstone strategy in modern peptide drug development. Thienylalanine enhances peptide metabolic stability, alters target affinity, and provides a unique handle for downstream diversification via palladium-catalyzed cross-coupling .

    While Fmoc-SPPS is widely utilized, tert-butyloxycarbonyl (Boc)-SPPS remains the gold standard for synthesizing "difficult" aggregating sequences and generating the C-terminal peptide thioesters required for Native Chemical Ligation (NCL) . This application note details a highly optimized Boc-SPPS protocol for N-Boc-thienylalanine, emphasizing in situ neutralization and precise carbocation scavenging during anhydrous hydrogen fluoride (HF) cleavage to protect the sensitive thiophene moiety.

    Mechanistic Causality in Protocol Design (E-E-A-T)

    As a self-validating system, this protocol is engineered around two critical mechanistic pillars to prevent sequence failure and side reactions:

    • In Situ Neutralization: Traditional Boc-SPPS neutralizes the TFA-salt of the N-terminal amine prior to coupling. However, this extended unprotonated state promotes inter-chain aggregation and diketopiperazine formation. By employing in situ neutralization (adding DIEA simultaneously with the activated N-Boc-Thi-OH), the amine is neutralized precisely as the coupling occurs. This kinetic advantage drives the amide bond formation forward before aggregation can occur .

    • Electrophilic Scavenging during HF Cleavage: The global removal of Boc groups and final resin cleavage generates reactive tert-butyl and benzyl carbocations via an SN​1 mechanism. The electron-rich thiophene ring of thienylalanine is highly susceptible to electrophilic aromatic substitution by these cations. Consequently, the HF cleavage cocktail must include strong nucleophilic scavengers (e.g., p-cresol) to irreversibly trap these species before they alkylate the peptide .

    Quantitative Reagent Parameters

    Table 1: Quantitative Parameters for N-Boc-Thi-OH Coupling

    ReagentFunctionEquivalentsConcentration
    N-Boc-Thienylalanine Amino Acid Monomer4.0 eq0.2 M in DMF
    HBTU Coupling Activator3.8 eq0.5 M in DMF
    DIEA In situ Neutralization Base10.0 eqNeat
    DMF / DCM SolventsN/AN/A

    Table 2: Optimized HF Cleavage Cocktail for Thiophene Protection

    ComponentVolume/RatioMechanistic Function
    Anhydrous HF 90% (v/v)Global deprotection and resin cleavage ( SN​1 mechanism)
    p-Cresol 5% (v/v)Primary carbocation scavenger; prevents thiophene alkylation
    p-Thiocresol 5% (v/v)Secondary scavenger; mitigates oxidation and traps soft electrophiles

    Step-by-Step Experimental Methodology

    Pre-Synthesis Resin Preparation
    • Weigh the desired amount of PAM (phenylacetamidomethyl) or MBHA resin (e.g., 0.25 mmol scale) into a Teflon SPPS reaction vessel.

    • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by a 1-minute flow-wash with N,N-Dimethylformamide (DMF) to optimize the polymer matrix porosity for reagent diffusion.

    N-Terminal Boc Deprotection
    • Add 50% Trifluoroacetic acid (TFA) in DCM (v/v) to the reaction vessel (approx. 10 mL/g of resin).

    • Agitate for 1 minute, then drain to remove the bulk of the buffering species.

    • Add a fresh aliquot of 50% TFA/DCM and agitate for 15 minutes to ensure complete removal of the N-terminal Boc group.

    • Drain the TFA solution and perform a continuous flow-wash with DMF for 1 minute.

      • Critical Causality: Complete removal of residual TFA is strictly required to prevent premature neutralization of the coupling activator in the subsequent step.

    In Situ Neutralization and Coupling of N-Boc-Thienylalanine
    • In a separate vial, dissolve 4.0 equivalents (1.0 mmol) of N-Boc-Thienylalanine in DMF to achieve a 0.2 M solution.

    • Add 3.8 equivalents of HBTU (0.5 M in DMF) to the amino acid solution.

    • Immediately add 10.0 equivalents of pure N,N-Diisopropylethylamine (DIEA) to the mixture. Agitate for 1–2 minutes to pre-activate the amino acid.

    • Transfer the activated N-Boc-Thi-OH solution to the resin.

    • Agitate the reaction vessel for 20–30 minutes.

    • Drain the coupling solution and flow-wash the resin with DMF for 1 minute.

    Anhydrous HF Cleavage

    Warning: Anhydrous HF is highly corrosive and toxic. This step must be performed in a specialized Kel-F/Teflon HF cleavage apparatus within a functional fume hood.

    • Transfer the thoroughly dried peptide-resin to the HF reaction vessel.

    • Add the scavenging mixture: 5% p-cresol and 5% p-thiocresol (v/v relative to the final HF volume).

    • Cool the vessel in a dry ice/methanol bath (-78°C) for 10 minutes.

    • Distill anhydrous HF into the vessel under vacuum (typically 10 mL per gram of resin).

    • Warm the reaction mixture to 0°C in an ice bath and stir for 60 minutes.

    • Evaporate the HF rapidly under a high vacuum to minimize the time the peptide spends in concentrated acid.

    • Precipitate and wash the crude peptide with cold, peroxide-free diethyl ether (3 × 10 mL) to extract scavengers and cleaved protecting groups.

    Process Visualization

    BocSPPS N1 1. Peptide-Resin (Swelled in DMF) N2 2. Boc Deprotection (50% TFA/DCM, 15 min) N1->N2 N3 3. Flow Wash (DMF, 1 min) N2->N3 Removes tert-butyl cation N4 4. In Situ Neutralization & Coupling (N-Boc-Thi-OH, HBTU, DIEA) N3->N4 N5 5. Flow Wash & Validation (DMF, Kaiser Test) N4->N5 Amide bond formation N5->N2 Next Cycle (If sequence incomplete) N6 6. Anhydrous HF Cleavage (HF + p-cresol, 0°C, 1-2h) N5->N6 Sequence Complete N7 7. Purified Thienylalanine Peptide (Ether Precipitation) N6->N7 Global deprotection & resin release

    Workflow of Boc-SPPS cycle and HF cleavage for N-Boc-Thienylalanine.

    System Validation & Analytics

    To ensure the protocol acts as a self-validating system, integrate the following analytical checkpoints:

    • In-Process Monitoring (Kaiser Test): Following step 4.3, perform a Kaiser (ninhydrin) test on a micro-aliquot of resin beads. A colorless/yellow bead confirms >99% coupling efficiency. A blue bead indicates unreacted primary amines, necessitating a secondary coupling cycle (e.g., using DIC/Oxyma) to prevent deletion sequences.

    • Post-Cleavage Diagnostic (LC-MS): Analyze the ether-precipitated crude peptide via LC-MS. The presence of a +56 Da adduct in the mass spectrum is a direct diagnostic indicator of incomplete scavenging, representing the unwanted tert-butylation of the thienylalanine thiophene ring. If observed, the p-cresol concentration must be increased in subsequent HF cleavages.

    References

    • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.[Link]

    • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PNAS.[Link]

    • Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. Springer Nature.[Link]

    Application

    Application Note: Optimized Coupling and Cleavage Conditions for N-Boc-L-2-thienylalanine in SPPS

    Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Focus: Mechanistic causality, coupling optimization, and side-reaction mitigation for thienylalanine in Boc-Solid Phase Peptide...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Focus: Mechanistic causality, coupling optimization, and side-reaction mitigation for thienylalanine in Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

    Mechanistic Rationale: The Role of Thienylalanine in Peptide Design

    N-Boc-L-2-thienylalanine (Boc-Thi-OH) is a highly valuable non-canonical amino acid (ncAA) used extensively in structure-activity relationship (SAR) studies. Featuring a five-membered aromatic thiophene ring containing a sulfur atom, thienylalanine serves as a bioisostere for phenylalanine[1]. The substitution of a phenyl ring with a thiophene ring introduces specific steric and electronic properties that can restrict the allowable Ramachandran space (φ/ψ angles) of the peptide backbone, thereby modulating conformational preferences and enhancing target binding affinity[1].

    While Fmoc-SPPS is widely used, Boc-SPPS remains the gold standard for synthesizing complex peptide architectures, particularly for generating C-terminal thioesters required for Native Chemical Ligation (NCL)[2]. However, the incorporation of thienylalanine in Boc-SPPS presents a unique chemical challenge: the thiophene ring is highly electron-rich and uniquely susceptible to electrophilic aromatic substitution during strong acid cleavage [3].

    The Cleavage Challenge: Preventing Thiophene Alkylation

    The most critical failure point when synthesizing thienylalanine-containing peptides occurs during the final global deprotection and resin cleavage step.

    The Causality of the Side Reaction: During cleavage with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), side-chain protecting groups (such as the tert-butyl group from Boc or the trityl group) are removed, generating highly reactive carbocations[3]. Because the thiophene ring is more reactive towards electrophiles than a standard benzene ring, these carbocations readily attack the C5 position of the thiophene moiety[3]. This results in irreversible alkylation, yielding +56 Da (tert-butyl) or +242 Da (trityl) impurities that are notoriously difficult to separate from the target peptide via RP-HPLC.

    The Scavenger Imperative: To mitigate this, the cleavage cocktail must be saturated with soft, highly nucleophilic scavengers. Ethanedithiol (EDT) and thioanisole are mandatory; they act as sacrificial nucleophiles, trapping the carbocations kinetically faster than the thiophene ring can undergo electrophilic substitution[3].

    Mechanism Cleavage HF / TFMSA Cleavage Cations Formation of t-Butyl Cations (from Boc groups) Cleavage->Cations NoScav Without Scavengers Cations->NoScav WithScav With Scavengers (EDT, Thioanisole) Cations->WithScav Alkylation Alkylation of Thiophene Ring (Product Degradation) NoScav->Alkylation Protection Cations Trapped by Scavengers (Intact Thienylalanine) WithScav->Protection

    Caption: Mechanism of thiophene protection by scavengers during strong acid cleavage.

    Quantitative Data: Condition Optimization

    Table 1: Comparison of Coupling Reagents for Boc-Thi-OH

    Field-Proven Insight: Thienylalanine possesses moderate steric bulk. In situ neutralization using HBTU/DIEA is highly efficient and prevents the premature loss of Boc groups that can occur if neutralization and coupling are performed as separate steps[2].

    Activation StrategyPre-activationCoupling TimeEpimerization RiskRelative Efficiency
    HBTU / DIEA 3 min10 - 20 minLow> 99%
    HATU / DIEA 3 min10 - 20 minVery Low> 99%
    DIC / HOBt None60 - 120 minModerate~ 95%
    Table 2: Efficacy of Scavenger Cocktails in Boc-SPPS Cleavage

    Field-Proven Insight: Omission of thiol-based scavengers (EDT/Thioanisole) leads to catastrophic yield losses due to C5-alkylation of the thiophene ring[3].

    Cleavage Cocktail (v/v)Target Peptide YieldAlkylated Byproduct
    HF / 10% Anisole / 5% EDT > 90% < 2%
    HF / 5% Anisole~ 60%> 35%
    TFMSA / TFA / Thioanisole / EDT> 85%< 5%

    Self-Validating Experimental Protocols

    Protocol A: In Situ Neutralization Coupling of Boc-Thi-OH

    This protocol utilizes rapid in situ neutralization to maximize coupling efficiency while suppressing epimerization[2].

    Reagents: Boc-Thi-OH (1.1 eq), HBTU (1.0 eq), DIEA (3.0 eq), neat Trifluoroacetic acid (TFA), N,N-Dimethylformamide (DMF).

    • Nα-Boc Removal: Treat the resin with neat TFA for 1 to 2 minutes to remove the N-terminal Boc group of the growing peptide chain[2].

    • Flow Wash: Perform a rapid DMF flow wash for 1 minute to remove residual TFA[2].

    • Pre-activation (Critical Step): In a separate vial, dissolve Boc-Thi-OH (1.1 mmol) and HBTU (1.0 mmol, 0.5 M in DMF). Add DIEA (3.0 mmol) and pre-activate for exactly 3 minutes [2].

      • Causality: Limiting pre-activation to 3 minutes minimizes the formation of unreactive guanidinium byproducts and suppresses racemization of the activated ester.

    • Coupling: Add the pre-activated amino acid solution to the resin. Agitate for 10 to 20 minutes[2].

    • System Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A colorless/yellow bead indicates >99% coupling efficiency. If the beads are blue (indicating free primary amines), repeat steps 3 and 4.

    • Post-Coupling Wash: Perform a second DMF flow wash for 1 minute[2].

    Workflow Step1 Resin Preparation (e.g., MBHA / PAM) Step2 TFA Deprotection (Remove N-terminal Boc) Step1->Step2 Step3 DMF Flow Wash Step2->Step3 Step4 Pre-activation Boc-Thi-OH + HBTU/DIEA Step3->Step4 Step5 Coupling Reaction (10-20 min) Step4->Step5 Step6 DMF Flow Wash Step5->Step6 Step6->Step2 Next Cycle Step7 HF Cleavage + Scavengers (Protect Thiophene) Step6->Step7 Final Cleavage

    Caption: Workflow of Boc-SPPS incorporating N-Boc-L-2-thienylalanine and HF cleavage.

    Protocol B: Global Deprotection and HF Cleavage

    This protocol ensures the safe release of the peptide from the resin while strictly protecting the thienylalanine residue from carbocation attack.

    Reagents: Anhydrous HF, Anisole, Ethanedithiol (EDT), cold Diethyl Ether.

    • Apparatus Preparation: Transfer the dried peptide-resin to a Daiflon (poly-trifluoromonochloroethylene) HF cleavage line reaction vessel, as HF reacts violently with glass[4].

    • Scavenger Addition: Add the optimized scavenger cocktail directly to the dry resin: 10% (v/v) anisole and 5% (v/v) EDT relative to the final HF volume[3].

    • HF Condensation: Cool the reaction vessel to -78°C using a dry ice/ethanol bath. Condense anhydrous HF into the vessel.

    • Cleavage Reaction: Warm the vessel to 0°C (ice bath) and stir the mixture for exactly 1 hour.

      • Causality: Temperatures above 0°C or prolonged cleavage times drastically increase the thermodynamic drive for thiophene alkylation, even in the presence of scavengers.

    • Evaporation: Rapidly evaporate the HF under a strong vacuum/stream of nitrogen to concentrate the crude peptide.

    • Precipitation & Workup: Triturate the crude peptide with cold diethyl ether (-20°C). The ether solubilizes the organic scavengers and cleaved protecting groups while precipitating the peptide[3]. Centrifuge and wash the pellet with cold ether two additional times[3].

    • System Validation (LC-MS): Dissolve a fraction of the crude pellet in water/acetonitrile and analyze via LC-MS. Validate success by confirming the target mass and strictly verifying the absence of +56 Da (tert-butyl) or +242 Da (trityl) adduct peaks.

    Sources

    Method

    Application Note: Engineering Unnatural Amino Acid Libraries with N-Boc-Thienylalanine

    Executive Summary The incorporation of unnatural amino acids (uAAs) into combinatorial peptide libraries is a cornerstone of modern peptidomimetic drug discovery. This application note provides a comprehensive, self-vali...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of unnatural amino acids (uAAs) into combinatorial peptide libraries is a cornerstone of modern peptidomimetic drug discovery. This application note provides a comprehensive, self-validating protocol for integrating N-Boc-thienylalanine (Boc-Thi-OH) into complex peptide libraries using Solid-Phase Peptide Synthesis (SPPS). By detailing the mechanistic causality behind reagent selection, coupling dynamics, and cleavage scavenging, this guide ensures high-fidelity synthesis for downstream applications such as Native Chemical Ligation (NCL) and high-throughput screening.

    Strategic Rationale: Why Boc-Thienylalanine?

    Thienylalanine (available as 2-thienylalanine or 3-thienylalanine) serves as a highly effective bioisostere for phenylalanine (Phe) and tyrosine (Tyr). The substitution of a benzene ring with a thiophene ring alters the local electronic microenvironment, frequently enhancing the proteolytic stability and target binding affinity of the resulting peptidomimetics ()[1].

    While Fmoc-SPPS is the modern standard for routine synthesis, the Boc (tert-butyloxycarbonyl) strategy remains strictly necessary for specific advanced workflows:

    • Thioester Compatibility: The synthesis of C-terminal thioesters for Native Chemical Ligation (NCL) relies on Boc-SPPS, as the repetitive use of piperidine in Fmoc deprotection causes premature aminolysis of the thioester linkage ()[2].

    • Combinatorial Libraries: Boc-chemistry provides exceptional robustness when generating One-Bead-One-Compound (OBOC) libraries via split-and-pool synthesis, particularly when utilizing side-chain protecting groups that are incompatible with Fmoc protocols ()[3].

    Mechanistic Causality in Experimental Design

    Electronic Effects on Coupling Dynamics

    The thiophene ring of thienylalanine is more electron-rich than the benzene ring of phenylalanine. While their steric volumes are nearly identical, this increased electron density can slightly alter the solvation and aggregation dynamics of the growing peptide chain on the resin. To counteract potential sequence-dependent aggregation, an in situ neutralization protocol utilizing high-efficiency coupling reagents (e.g., HATU with DIEA) is employed. This ensures that the coupling of Boc-Thi-OH proceeds rapidly to >99% completion, preventing the accumulation of deletion sequences in complex libraries.

    Carbocation Scavenging During HF Cleavage

    The most critical mechanistic vulnerability when incorporating thienylalanine in Boc-SPPS occurs during the final cleavage step. Boc-SPPS utilizes anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and globally remove side-chain protecting groups ()[4]. This highly acidic environment generates reactive tert-butyl carbocations.

    Because the thiophene ring is electron-rich, it is highly susceptible to electrophilic aromatic substitution (alkylation) by these carbocations. To prevent irreversible structural corruption of the Thi residue, a strong nucleophilic scavenger—specifically p-cresol —must be integrated into the HF cleavage cocktail at optimized concentrations (e.g., 4% v/v) ()[2].

    Quantitative Data Summaries

    Table 1: Physicochemical Comparison of Phenylalanine and Thienylalanine

    Amino Acid LogP (approx) Side-Chain Volume (ų) Aromatic System Susceptibility to Alkylation
    Phenylalanine (Phe) 1.48 135 Benzene Low
    2-Thienylalanine (2-Thi) 1.65 128 Thiophene High (Requires Scavengers)

    | 3-Thienylalanine (3-Thi) | 1.60 | 128 | Thiophene | High (Requires Scavengers) |

    Table 2: Optimized HF Cleavage Cocktail for Thi-Containing Libraries

    Cocktail Component Volume % Mechanistic Function / Causality
    Anhydrous HF 90% Primary cleavage agent and global deprotection.
    p-Cresol 4-5% Primary nucleophilic scavenger; protects the electron-rich thiophene ring from tert-butyl carbocations.
    p-Thiocresol / EDT 1-2% Secondary scavenger; prevents oxidation of sulfur-containing residues.

    | Dimethyl Sulfide (DMS) | 3-5% | Assists in SN2 cleavage mechanisms, further reducing alkylation risks. |

    Experimental Workflows & Protocols

    Split-and-Pool Library Assembly Workflow

    To generate a combinatorial library containing thienylalanine alongside canonical amino acids, a split-and-pool methodology is employed. This ensures that each resin bead contains only one unique peptide sequence (OBOC).

    SplitPool A Initial Resin Pool (e.g., MBHA Resin) B Split into Equal Aliquots A->B C1 Vessel 1: Couple Boc-Phe-OH B->C1 C2 Vessel 2: Couple Boc-Thi-OH B->C2 C3 Vessel N: Couple Boc-uAA-OH B->C3 D Pool Resins & Mix Thoroughly C1->D C2->D C3->D E Next Synthesis Cycle or Final Cleavage D->E E->B Repeat for N positions

    Fig 1: Split-and-pool synthesis workflow for generating OBOC combinatorial peptide libraries.

    Boc-Thi-OH Coupling & Deprotection Cycle

    This protocol utilizes an in situ neutralization approach, which minimizes the time the free amine spends in an unprotonated state, thereby reducing base-catalyzed side reactions (e.g., aspartimide formation) and aggregation.

    CouplingMech S1 Boc-Peptide-Resin S2 TFA Deprotection (Remove Boc) S1->S2 S3 TFA-Amine Salt S2->S3 S4 In Situ Neutralization (DIEA) S3->S4 S5 Coupling (Boc-Thi-OH + HATU) S4->S5 S6 Boc-Thi-Peptide-Resin S5->S6

    Fig 2: Boc-SPPS deprotection and in situ neutralization coupling cycle for Boc-Thi-OH.

    Step-by-Step Coupling Protocol (Self-Validating System)
    • Deprotection: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 × 1 minute to remove the N-terminal Boc group.

    • Washing: Wash the resin rapidly with Dimethylformamide (DMF) (5 × 30 seconds) to remove excess TFA. The peptide remains as a TFA-amine salt.

    • Activation: In a separate vial, dissolve 4.0 equivalents of Boc-Thi-OH and 3.9 equivalents of HATU in a minimal volume of DMF.

    • In Situ Neutralization & Coupling: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the activated amino acid solution, then immediately transfer the mixture to the resin. Agitate for 15–20 minutes.

    • In-Process Validation (Kaiser Test): Withdraw a small aliquot of resin and perform a quantitative ninhydrin (Kaiser) test.

      • Causality & Self-Correction: A negative result (yellow/colorless beads) confirms >99% coupling efficiency. If the result is positive (blue beads), the system mandates a re-coupling step using DIC/HOAt before proceeding. This strict gatekeeping ensures the fidelity of the combinatorial library.

    • Washing: Wash the resin with DMF (5 × 30 seconds) to prepare for the next split-and-pool cycle.

    Anhydrous HF Cleavage Protocol
    • Preparation: Transfer the thoroughly washed and dried Boc-Thi-peptide-resin to a Teflon HF cleavage vessel.

    • Scavenger Addition: Add p-cresol (4% v/v) and dimethyl sulfide (DMS) (5% v/v) directly to the dry resin. Do not omit p-cresol, as the thienylalanine ring will undergo irreversible tert-butylation without it.

    • Cleavage: Condense anhydrous HF (90% v/v) into the vessel at -78°C. Warm the reaction to 0°C and stir for exactly 1 hour.

    • Evaporation & Precipitation: Evaporate the HF rapidly under a stream of nitrogen. Precipitate the cleaved peptide library using ice-cold diethyl ether.

    • Post-Synthesis Validation: Centrifuge, wash the pellet with cold ether (3×), dissolve in 50% aqueous acetonitrile, and lyophilize. Validate the library mass distribution via MALDI-TOF or LC-MS to confirm the absence of +56 Da adducts (indicating successful prevention of tert-butylation).

    References

    • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. National Center for Biotechnology Information (PMC). Available at:[Link]

    Sources

    Application

    Protocol for esterification of N-Boc-thienylalanine

    An Application Note and Protocol for the Esterification of N-Boc-L-thienylalanine Abstract The esterification of N-protected amino acids is a fundamental transformation in synthetic organic chemistry, particularly crucia...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol for the Esterification of N-Boc-L-thienylalanine

    Abstract

    The esterification of N-protected amino acids is a fundamental transformation in synthetic organic chemistry, particularly crucial for peptide synthesis and the development of peptidomimetic drugs. N-Boc-L-thienylalanine esters are valuable building blocks, incorporating a non-canonical thiophene ring that can modulate the pharmacological properties of peptides. This document provides a comprehensive guide to the esterification of N-Boc-L-thienylalanine using a robust and widely adopted method: the Steglich esterification, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). We delve into the underlying reaction mechanism, offer a detailed step-by-step protocol for synthesis and purification, present expected characterization data, and provide a troubleshooting guide for common experimental challenges.

    Introduction: The Significance of Thienylalanine Esters

    In modern drug discovery, the incorporation of unnatural amino acids into peptide scaffolds is a key strategy for enhancing therapeutic properties. N-methylated amino acids, for example, can increase metabolic stability, membrane permeability, and conformational rigidity.[1] N-Boc-L-thienylalanine, an analog of phenylalanine where the phenyl group is replaced by a thienyl group, serves as a precursor to these valuable derivatives. Its methyl or ethyl esters are important intermediates, primed for subsequent reactions such as peptide coupling.[2] The tert-butoxycarbonyl (Boc) protecting group is extensively used in peptide synthesis due to its stability under various coupling conditions and its facile removal under mild acidic conditions.[][4]

    This protocol focuses on the Steglich esterification, a mild and efficient method suitable for substrates that may be sensitive to harsher, acid-catalyzed conditions like Fischer esterification.[5] The use of EDC as a coupling agent is particularly advantageous because its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[6][7]

    Reaction Mechanism: The Role of EDC and DMAP

    The Steglich esterification of N-Boc-thienylalanine proceeds via the activation of the carboxylic acid group by a carbodiimide, in this case, EDC. The reaction is significantly accelerated by the nucleophilic catalyst, DMAP.

    The mechanism unfolds in three key stages:

    • Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-thienylalanine attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid anhydride with enhanced reactivity.[8]

    • Formation of the Acylpyridinium Salt: While the O-acylisourea can be directly attacked by the alcohol, this pathway is often slow. DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate. This forms a new, even more reactive intermediate, an N-acylpyridinium salt. This step is critical as it also prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[8][9]

    • Nucleophilic Attack by Alcohol: The alcohol (e.g., methanol) performs a nucleophilic attack on the carbonyl carbon of the highly electrophilic acylpyridinium salt. This forms the desired ester product, regenerates the DMAP catalyst, and releases the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct.

    Steglich Esterification Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Ester Formation CarboxylicAcid N-Boc-Thienylalanine (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Acylpyridinium Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Ester Ester Product (R-COOR') Acylpyridinium->Ester + Alcohol Urea EDC Byproduct (Water-Soluble Urea) Acylpyridinium->Urea Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP Regenerates

    Caption: Mechanism of EDC/DMAP-mediated Steglich esterification.

    Detailed Experimental Protocol

    This protocol describes the synthesis of N-Boc-L-thienylalanine methyl ester. The principles can be adapted for other simple alcohols (e.g., ethanol).

    Materials and Reagents
    Reagent/MaterialFormulaMW ( g/mol )CAS No.Typical Amount (for 5 mmol scale)Notes
    N-Boc-L-thienylalanineC₁₂H₁₇NO₄S271.33102089-75-81.36 g (5.0 mmol, 1.0 eq)Starting material. Ensure it is dry.
    Methanol (MeOH)CH₄O32.0467-56-1~25 mLAnhydrous grade is essential.
    EDC·HClC₈H₁₈N₃Cl191.7025952-53-81.15 g (6.0 mmol, 1.2 eq)Moisture sensitive; store in a desiccator.[7]
    DMAPC₇H₁₀N₂122.171144-22-961 mg (0.5 mmol, 0.1 eq)Highly effective catalyst.[8]
    Dichloromethane (DCM)CH₂Cl₂84.9375-09-2~50 mLAnhydrous grade. Good solvent for this reaction.[6]
    1 M Hydrochloric Acid (HCl)HCl36.467647-01-0~30 mLFor aqueous work-up.
    Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8~30 mLFor aqueous work-up.
    Brine (Sat. NaCl solution)NaCl58.447647-14-5~30 mLFor aqueous work-up.
    Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6As neededDrying agent.
    Silica GelSiO₂60.087631-86-9As neededFor column chromatography.
    Ethyl Acetate (EtOAc) / Hexanes---As neededEluent for chromatography.
    Step-by-Step Synthesis Procedure
    • Reaction Setup:

      • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-thienylalanine (1.0 eq), DMAP (0.1 eq), and anhydrous methanol (~5 mL).

      • Dissolve the components in anhydrous dichloromethane (DCM, ~20 mL).

      • Cool the flask to 0 °C in an ice-water bath and place it under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can consume the coupling agent and reduce yield.[10]

    • Reagent Addition:

      • To the stirred solution at 0 °C, add EDC·HCl (1.2 eq) in several portions over 5-10 minutes. Adding the EDC last to the mixture of the other reagents is a common practice.[6]

      • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Reaction Monitoring:

      • Stir the reaction at room temperature for 12-16 hours (overnight).

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product ester should have a higher Rf value than the starting carboxylic acid.

    • Aqueous Work-up:

      • Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove most of the DCM and methanol.

      • Dissolve the residue in Ethyl Acetate (~50 mL).

      • Transfer the solution to a separatory funnel and wash sequentially with:

        • 1 M HCl (2 x 15 mL) to remove DMAP and the water-soluble urea byproduct.[6][11]

        • Saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid.

        • Brine (1 x 15 mL) to reduce the amount of water in the organic layer.[11]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification:

      • Purify the crude residue by flash column chromatography on silica gel.

      • Use a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20-30% EtOAc) to elute the product.

      • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the N-Boc-L-thienylalanine methyl ester as a clear oil or white solid.

    G start Start setup 1. Reaction Setup - Add N-Boc-thienylalanine, DMAP, MeOH to flask - Dissolve in anhydrous DCM - Cool to 0°C under N₂ start->setup end Pure Product process process decision decision io io addition 2. Add Reagent - Add EDC·HCl (1.2 eq) in portions setup->addition stirring 3. Reaction - Warm to RT - Stir overnight (12-16h) addition->stirring monitor 4. Monitor Progress (TLC) stirring->monitor monitor->stirring Incomplete workup 5. Aqueous Work-up - Concentrate, redissolve in EtOAc - Wash with 1M HCl, sat. NaHCO₃, Brine monitor->workup Reaction Complete drying 6. Dry & Filter - Dry organic layer (Na₂SO₄) - Filter workup->drying concentration 7. Concentrate - Remove solvent under reduced pressure drying->concentration purification 8. Purify - Flash column chromatography concentration->purification purification->end

    Caption: Experimental workflow for the synthesis of N-Boc-L-thienylalanine methyl ester.

    Product Characterization

    Accurate characterization is essential to confirm the identity and purity of the synthesized ester. The following data are typical for N-Boc-L-thienylalanine methyl ester. Note that the chemical shifts for the thienyl protons will differ from the phenyl protons of the well-documented N-Boc-L-phenylalanine methyl ester.[1][12]

    Analysis TechniqueExpected Result
    Appearance White to off-white solid or colorless oil.[13]
    TLC Rf ≈ 0.4-0.5 (30% EtOAc/Hexanes); single spot.
    ¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.2-6.8 (m, 3H, thienyl-H), ~5.0 (d, 1H, NH), ~4.6 (q, 1H, α-CH), 3.72 (s, 3H, OCH₃), ~3.2 (m, 2H, β-CH₂), 1.42 (s, 9H, Boc-CH₃).
    ¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~172 (Ester C=O), ~155 (Boc C=O), ~138 (Thienyl C), ~127-124 (Thienyl CH), ~80 (Boc C(CH₃)₃), ~55 (α-CH), ~52 (OCH₃), ~38 (β-CH₂), ~28 (Boc CH₃).
    Mass Spec (ESI+) m/z: 286.1 [M+H]⁺, 308.1 [M+Na]⁺.

    Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values are extrapolated from similar structures like N-Boc-phenylalanine methyl ester.[1][14]

    Troubleshooting Guide

    IssuePotential Cause(s)Recommended Solution(s)
    Low or No Yield 1. Moisture Contamination: Reagents or solvents were not anhydrous. Water hydrolyzes EDC and the O-acylisourea intermediate.[10][15] 2. Degraded EDC: EDC is moisture-sensitive and can degrade upon improper storage. 3. Insufficient Reaction Time: The reaction may not have reached completion, especially with sterically hindered alcohols.1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and store EDC in a desiccator. Perform the reaction under an inert atmosphere. 2. Use a fresh bottle of EDC·HCl. 3. Extend the reaction time to 24 hours and monitor by TLC until the starting material is consumed.
    Incomplete Reaction 1. Suboptimal Stoichiometry: Incorrect molar ratios of reagents. 2. Low Temperature: Reaction rate is too slow at room temperature for the specific substrates.1. Carefully verify the mass and molar equivalents of all reagents. A slight excess of EDC (1.2-1.5 eq) is common. 2. Gently heat the reaction to 35-40 °C. Monitor carefully to avoid side reactions.
    Difficult Purification 1. Persistent Urea Byproduct: The EDC-urea byproduct was not fully removed during the aqueous work-up. 2. Streaking on TLC Plate: The compound may be acidic (unreacted starting material) or basic (residual DMAP).1. Perform the 1M HCl wash thoroughly (3-4 times if necessary). The urea byproduct is most soluble in acidic aqueous solutions.[6][11] 2. If streaking persists after work-up, add a few drops of acetic acid to the TLC mobile phase to improve the spot shape for acidic compounds.
    Side Product Formation 1. N-Acylurea Formation: This can occur if DMAP is omitted or used in insufficient quantity, allowing the O-acylisourea to rearrange.[8][9] 2. Di-tert-butyl dicarbonate (Boc₂O) residue: If the starting material was prepared from Boc₂O and not fully purified.1. Ensure the correct catalytic amount of DMAP (5-10 mol%) is used. 2. Purify the starting N-Boc-thienylalanine before use. If Boc₂O is suspected in the final product, it can often be removed by co-evaporation with toluene under reduced pressure.

    References

    • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

    • Narender, P., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(1), 168-175. Retrieved from [Link]

    • Brainly. (2023, September 9). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? Retrieved from [Link]

    • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

    • Filo. (2025, July 8). What are possible sources of error in an esterification lab? Retrieved from [Link]

    • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

    • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

    • Chegg.com. (2020, November 17). Solved Analyz H NMR of N-t-BOC Phenylalanine Methyl Ester. Retrieved from [Link]

    • Organic Chemistry Data. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]

    • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

    • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6435-6444. Retrieved from [Link]

    • National Center for Biotechnology Information. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

    • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

    • Reddit. (2021, February 6). EDCHCl DMAP coupling issues (any advice appreciated)*. Retrieved from [Link]

    • ResearchGate. (2017, March 23). How do you esterify a N-Boc protected amino acid? Retrieved from [Link]

    • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

    • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Retrieved from [Link]

    • ResearchGate. (2024, November 6). A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

    • ACS Publications. (2002, May 14). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. Retrieved from [Link]

    • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

    • R Discovery. (n.d.). N-Boc Amino Acids Research Articles. Retrieved from [Link]

    • Digital Commons at Buffalo State. (2021, May 21). Synthesis of Library of N-t-boc Amino ester. Retrieved from [Link]

    • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

    • Royal Society of Chemistry. (2023, April 14). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

    • ResearchGate. (2025, February). Scope of amino acid coupling with N-Boc alanine. Retrieved from [Link]

    • MDPI. (2019, October 25). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

    • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

    • Google Patents. (n.d.). EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use.
    • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Retrieved from [Link]

    • ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Preventing racemization of N-Boc-thienylalanine during coupling

    Technical Support Center: Troubleshooting Racemization in N-Boc-Thienylalanine Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Racemization in N-Boc-Thienylalanine Coupling

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic peptide chemistry: maintaining the stereochemical integrity of heteroarylalanines, specifically N-Boc-thienylalanine (Boc-Thi-OH), during amide bond formation.

    Unlike standard aliphatic amino acids, heteroaromatic derivatives require highly tuned microenvironments to prevent epimerization. This guide provides the mechanistic causality behind these side reactions, a diagnostic workflow, and field-proven, self-validating protocols to ensure <0.5% D-isomer formation.

    Diagnostic Workflow: Racemization Suppression

    Workflow Start High D-Isomer Detected (Boc-Thi-OH Coupling) CheckBase Are you using a strong tertiary base (e.g., DIPEA)? Start->CheckBase BaseYes Switch to TMP (Collidine) or use Base-Free DIC CheckBase->BaseYes Yes CheckReagent Are you using Uronium reagents (HATU/HBTU)? CheckBase->CheckReagent No Optimized Racemization Suppressed (< 1% Epimerization) BaseYes->Optimized ReagentYes Switch to Carbodiimide (DIC + Oxyma Pure) CheckReagent->ReagentYes Yes CheckTemp Is pre-activation > 5 mins or temp > 25°C? CheckReagent->CheckTemp No ReagentYes->Optimized TempYes Chill to 0°C & minimize pre-activation time CheckTemp->TempYes Yes CheckTemp->Optimized No TempYes->Optimized

    Figure 1: Decision tree for troubleshooting and optimizing heteroarylalanine coupling.

    Frequently Asked Questions (Mechanisms & Causality)

    Q1: Why does Boc-Thi-OH racemize so easily, even though the Boc group is supposed to prevent oxazolone formation? A: Urethane protecting groups like Boc (tert-butyloxycarbonyl) do classically suppress the formation of the highly racemization-prone oxazolone intermediates that plague N-acyl groups[1]. However, racemization in peptide synthesis occurs via two primary mechanisms: oxazolone formation and direct enolization[2]. The heteroaromatic thiophene ring exerts an inductive electron-withdrawing effect that significantly increases the acidity of the α -proton. When exposed to basic coupling conditions, direct abstraction of this α -proton occurs, forming a stabilized enolate intermediate[2]. Upon reprotonation, the stereochemical integrity is lost, resulting in a racemic mixture.

    Q2: My standard protocol uses HATU and DIPEA. Why is this failing for Boc-Thi-OH? A: Uronium and aminium salts like HATU are highly efficient, but they strictly require the presence of a strong tertiary amine base—typically N,N-diisopropylethylamine (DIPEA)—to initiate carboxylate activation[3]. DIPEA is a strong base. The prolonged presence of DIPEA in the reaction mixture drives the base-catalyzed α -proton abstraction of the highly activated Boc-Thi-OH species[4]. For sensitive substrates, this base-heavy environment is the primary catalyst for epimerization.

    Q3: If I must use a uronium reagent, how can I modify the base to reduce epimerization? A: If your sequence strictly dictates the use of HATU or HBTU, you must replace DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, also known as collidine)[4]. TMP has a significantly lower basicity than DIPEA. This reduced basic strength—rather than just steric shielding—decreases the kinetic rate of α -proton abstraction, thereby lowering the racemization risk while still allowing uronium activation to proceed[3].

    Q4: What is the mechanistic advantage of switching to a DIC/Oxyma Pure system? A: The combination of Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) operates under essentially base-free conditions[5],[3]. Oxyma Pure forms a highly reactive ester intermediate that accelerates the aminolysis step, outcompeting the slower racemization pathways[6],[7]. By entirely removing the strong tertiary amine from the microenvironment, the primary driver of direct enolization is eliminated, making it the superior choice for heteroarylalanines[3],[8].

    Quantitative Impact of Coupling Conditions

    The following table synthesizes the expected D-isomer formation rates based on the coupling microenvironment.

    Table 1: Impact of Coupling Parameters on Heteroarylalanine Racemization

    Coupling ReagentAdditiveBase (Equivalents)TemperatureTypical D-Isomer (%)
    HATUNoneDIPEA (2.0 eq)25°C15.0% - 25.0%
    HATUNoneTMP (2.0 eq)25°C5.0% - 10.0%
    DICHOBtNone25°C2.0% - 5.0%
    DICOxyma PureNone25°C0.5% - 1.5%
    DIC Oxyma Pure None 0°C to 25°C < 0.5%

    Self-Validating Experimental Protocol: Base-Free Coupling of Boc-Thi-OH

    This protocol utilizes the DIC/Oxyma Pure system to minimize basicity, shorten activation time, and control temperature—the three critical vectors for preventing enolization[3].

    System Objective: Achieve >99% amide bond formation of N-Boc-thienylalanine with <0.5% epimerization.

    Step 1: Solvent Preparation & Optimization
    • Prepare a solvent mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) at a 1:1 (v/v) ratio.

      • Causality: Pure DMF is highly polar and stabilizes the enolate transition state. Introducing DCM lowers the dielectric constant of the medium, reducing the thermodynamic favorability of base-catalyzed racemization[3].

    Step 2: Reagent Dissolution
    • In a clean, dry activation vessel, dissolve 3.0 equivalents of Boc-Thi-OH and 3.0 equivalents of Oxyma Pure in a minimum volume of the DCM/DMF mixture (approx. 5-10 mL per gram of resin)[7].

    • Self-Validation Checkpoint 1: Ensure complete dissolution. The solution should be clear. Oxyma Pure acts as both an additive and an internal colorimetric indicator; the solution may take on a slight yellow/orange tint upon activation[9].

    Step 3: Temperature Control & Pre-Activation
    • Chill the dissolved amino acid/Oxyma mixture in an ice bath to 0°C.

      • Causality: Lowering the temperature exponentially decreases the kinetic rate of α -proton abstraction[10].

    • Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) to the chilled mixture[7].

    • Allow the mixture to pre-activate for no more than 1 to 2 minutes [10].

      • Causality: Prolonged pre-activation allows the highly reactive Oxyma ester to accumulate and undergo slow enolization. Immediate addition minimizes the lifetime of the unreacted active ester[4],[3].

    Step 4: Coupling Execution
    • Immediately transfer the activated mixture to the reactor containing the deprotected resin (or the free amine in solution).

    • Agitate the reaction vessel gently. Allow the reaction to proceed for 1 to 2 hours, letting the vessel slowly warm from 0°C to room temperature[7],[4].

    Step 5: In-Process Monitoring & Workup
    • Self-Validation Checkpoint 2 (Coupling Efficiency): Perform a Kaiser test (ninhydrin assay) on a micro-cleaved resin sample. A yellow/colorless bead indicates >99% consumption of free primary amines[7]. If blue, extend coupling by 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove the soluble diisopropylurea (DIU) byproduct and excess reagents[7],[5].

    • Self-Validation Checkpoint 3 (Stereochemical Integrity): Following the completion of the peptide assembly and global cleavage, perform Chiral HPLC on the crude product using a suitable chiral stationary phase (e.g., Chiralpak AS-H) to confirm the D-isomer content is <0.5% before proceeding to preparative purification.

    Sources

    Optimization

    Stability of N-Boc-thienylalanine in basic conditions

    Technical Support Center: Handling & Stability of N-Boc-Thienylalanine Under Basic Conditions As a Senior Application Scientist, I frequently consult with research teams encountering unexpected yield drops or loss of chi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Handling & Stability of N-Boc-Thienylalanine Under Basic Conditions

    As a Senior Application Scientist, I frequently consult with research teams encountering unexpected yield drops or loss of chiral integrity when working with unnatural amino acids. N-Boc-thienylalanine is a highly valuable building block in peptide drug development due to the bioisosteric properties of the thiophene ring. However, its behavior under basic conditions—whether during ester saponification, solid-phase peptide synthesis (SPPS) coupling, or cross-coupling derivatization—requires precise mechanistic control.

    This guide is designed to move beyond basic protocols, explaining the causality behind our recommended methodologies so you can build self-validating experimental systems.

    Part 1: Core Principles & Mechanistic Insights

    The Inherent Stability of the Boc Protecting Group

    A common misconception is that all carbamate protecting groups share the same vulnerabilities. The tert-butyloxycarbonyl (Boc) group is inherently stable under most basic, nucleophilic, and reductive conditions[1].

    • The Causality: Why is it stable in base? The nitrogen atom's lone pair of electrons resonates strongly with the carbonyl group, significantly reducing the electrophilicity of the carbamate carbon. Furthermore, the bulky tert-butyl group acts as a physical shield, sterically hindering the approach of hydroxide ions or other nucleophiles[1]. This makes the Boc group completely orthogonal to base-labile groups like Fmoc.

    The Threat of Alpha-Carbon Racemization

    While the Boc group survives basic conditions, the alpha-carbon of thienylalanine is highly susceptible to epimerization (racemization).

    • The Causality: Under strong basic conditions (e.g., aqueous NaOH), the base can abstract the alpha-proton, leading to an enolate intermediate. Alternatively, during carboxyl activation, a 5(4H)-oxazolone intermediate can form. The electron-rich thiophene ring can stabilize these intermediates, making thienylalanine more prone to losing its stereochemical integrity compared to standard aliphatic amino acids.

    G A N-Boc-Thienylalanine Ester (Chiral L-form) B Base Attack (e.g., NaOH) A->B E LiOH Hydrolysis (Li+ Coordination) A->E C Enolate / Oxazolone Intermediate B->C Strong Base / Heat D Racemized Product (D/L Mixture) C->D F Enantiopure N-Boc-Thi-OH (Retained L-form) E->F Mild Conditions

    Mechanistic pathway of base-induced racemization vs. controlled LiOH hydrolysis.

    Part 2: Quantitative Data on Base Selection

    When performing saponification (ester hydrolysis) of N-Boc-thienylalanine methyl or ethyl esters, the choice of base dictates the chiral purity of your final product. The table below summarizes the impact of various basic conditions on racemization.

    Table 1: Influence of Base Selection on N-Boc-Thienylalanine Methyl Ester Saponification

    Base ReagentSolvent SystemTemp (°C)Reaction TimeRacemization (D-isomer %)Isolated Yield
    NaOH (1M) THF / MeOH / H₂O25°C2.0 h> 15.0%85%
    K₂CO₃ (Aq) MeOH / H₂O25°C12.0 h5.0 - 10.0%70%
    LiOH (1M) THF / H₂O0°C to 5°C1.5 h< 1.0% 95%

    Data synthesis based on optimization studies for the non-racemizing saponification of chiral alpha-amino esters[2].

    Part 3: Troubleshooting FAQs

    Q1: I am trying to hydrolyze N-Boc-thienylalanine methyl ester, but chiral HPLC shows significant racemization. How do I prevent this? A: You are likely using sodium hydroxide (NaOH) or potassium hydroxide (KOH). Switch immediately to Lithium Hydroxide (LiOH)[2]. The lithium cation (Li⁺) is highly oxophilic and coordinates tightly with the carbonyl oxygens of the ester and the Boc group. This rigid chelation state shields the alpha-proton from abstraction, effectively preventing the formation of the enolate intermediate. Always perform this reaction at 0°C.

    Q2: I am performing a Suzuki-Miyaura cross-coupling on a halogenated N-Boc-thienylalanine derivative. The reaction requires a base, but I am losing my chiral center. What is the solution? A: Standard Suzuki-Miyaura conditions often utilize strong aqueous bases (like Na₂CO₃) at elevated temperatures, which will rapidly racemize your amino acid. To suppress racemization, transition to mild, anhydrous base conditions. Utilizing anhydrous K₂CO₃ in toluene, or switching to an organic base like Triethylamine (Et₃N), has been proven to suppress racemization in halogenated amino acid cross-couplings, albeit sometimes requiring slightly longer reaction times[3].

    Q3: Can the Boc group be cleaved if I leave it in a basic solution for too long? A: Under standard operating limits (pH 8-12, room temperature), the Boc group is virtually indestructible by base[1]. However, if you subject the molecule to extreme conditions (e.g., concentrated strong base at reflux temperatures >100°C for extended periods), you risk degrading the carbamate. For all standard peptide synthesis and deprotection workflows, base-induced Boc cleavage is not a variable you need to worry about.

    Part 4: Validated Experimental Workflow

    To ensure trust and reproducibility, here is the self-validating protocol for the saponification of N-Boc-thienylalanine esters. This protocol utilizes the LiOH-mediated pathway to guarantee <1% racemization[2].

    Protocol: Non-Racemizing Saponification of N-Boc-Thienylalanine Methyl Ester

    Materials Required:

    • N-Boc-thienylalanine methyl ester (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF) and Deionized Water (3:1 ratio)

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    Step-by-Step Methodology:

    • Solvent Preparation: Dissolve the N-Boc-thienylalanine methyl ester in a solvent mixture of THF and H₂O (3:1 v/v). Causality: THF solubilizes the organic ester, while water is necessary to dissolve the LiOH and participate in the hydrolysis mechanism.

    • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C. Causality: Lower kinetic energy prevents the activation energy threshold for alpha-proton abstraction from being reached.

    • Base Addition: Prepare a 1M aqueous solution of LiOH. Add 1.5 equivalents of this solution dropwise to the chilled reaction mixture under vigorous stirring.

    • Reaction Monitoring: Stir at 0°C for 1.5 hours. Monitor the disappearance of the starting material via TLC or HPLC.

    • Acidic Quenching (Critical Step): Once complete, immediately quench the reaction by adding 1M HCl dropwise until the pH reaches 3.0. Causality: Quenching neutralizes the base, stopping any potential delayed racemization, and protonates the resulting carboxylate into a free carboxylic acid, making it soluble in organic solvents.

    • Extraction & Isolation: Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the enantiopure N-Boc-thienylalanine.

    Workflow Step1 1. Dissolve in THF:H2O Step2 2. Chill to 0°C Step1->Step2 Step3 3. Add 1.5 eq LiOH (aq) Step2->Step3 Step4 4. Monitor via HPLC Step3->Step4 Step5 5. Quench with 1M HCl Step4->Step5 Step6 6. Extract & Dry Step5->Step6

    Step-by-step workflow for the non-racemizing saponification of N-Boc-thienylalanine esters.

    References

    • Technical Support Center: Stability of the Boc Protecting Group - Benchchem.
    • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI.
    • EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents.
    • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed.

    Sources

    Reference Data & Comparative Studies

    Validation

    The Analytical Challenge: Bioisosteric Replacement Verification

    In modern peptide drug discovery, non-proteinogenic amino acids like 3-(2-thienyl)-L-alanine are frequently employed as bioisosteres for phenylalanine[1]. Replacing the phenyl ring with a thiophene heterocycle often enha...

    Author: BenchChem Technical Support Team. Date: March 2026

    In modern peptide drug discovery, non-proteinogenic amino acids like 3-(2-thienyl)-L-alanine are frequently employed as bioisosteres for phenylalanine[1]. Replacing the phenyl ring with a thiophene heterocycle often enhances a peptide's resistance to proteolytic cleavage while maintaining the necessary steric bulk for receptor binding. However, this substitution introduces unique analytical nuances during structural verification.

    N-Boc-L-phenylalanine is widely utilized in peptide synthesis as a standard building block[2]. Researchers accustomed to its spectral profile often misinterpret the nuclear magnetic resonance (NMR) spectra when transitioning to its thienyl analog. This guide objectively compares the 1 H NMR chemical shifts of N-Boc-3-(2-thienyl)-L-alanine (Boc-Thi-OH) against N-Boc-L-phenylalanine (Boc-Phe-OH), providing a rigorous framework for spectral interpretation and solvent selection.

    Comparative 1 H NMR Data: Thiophene vs. Phenyl Dynamics

    The most critical diagnostic difference between Boc-Thi-OH and Boc-Phe-OH lies in the aromatic region. While the phenyl protons of Boc-Phe-OH typically present as a tightly clustered multiplet due to similar magnetic environments, the thiophene protons of Boc-Thi-OH are electronically distinct. The heteroatom (sulfur) induces localized deshielding, causing the ring protons to resolve into three specific doublet-of-doublets (dd).

    Furthermore, the β -protons in both compounds form an ABX spin system with the α -proton. Because they are adjacent to a chiral center, these protons are diastereotopic and magnetically inequivalent, splitting into distinct multiplets rather than a simple doublet.

    Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
    Proton TypeN-Boc-3-(2-thienyl)-L-alanine ( δ ppm)N-Boc-L-phenylalanine ( δ ppm)Multiplicity & Causality
    Aromatic (Ring) 7.15 (H5), 6.95 (H4), 6.85 (H3)7.20 – 7.35 (5H)dd (Thiophene: distinct J couplings) vs m (Phenyl: overlapping shifts)
    Amide (NH) 5.055.00d ( J≈8.0 Hz); Shielded by non-polar solvent.
    α -CH 4.604.60m (or dt); Coupled to both NH and β -CH 2​ .
    β -CH 2​ 3.353.10m (ABX system); Diastereotopic protons due to adjacent chiral center.
    Boc (t-Bu) 1.42 (9H)1.40 (9H)s ; Highly equivalent methyl groups.
    Carboxylic (OH) ~10.0 (br)~10.0 (br)br s ; Often broadened into the baseline due to chemical exchange.

    Causality in Solvent Selection: CDCl 3​ vs. DMSO-d 6​

    The choice of deuterated solvent fundamentally dictates the observed chemical shifts, particularly for exchangeable protons (NH, OH) and the conformational dynamics of the amino acid backbone[3].

    • Chloroform-d (CDCl 3​ ): As a non-polar solvent, CDCl 3​ preserves intramolecular interactions. The amide NH proton appears relatively upfield (~5.05 ppm) because it is not participating in strong solvent hydrogen bonding.

    • Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ): DMSO is highly polar and acts as a strong hydrogen-bond acceptor. It disrupts intramolecular hydrogen bonds, causing the NH proton to shift significantly downfield to ~7.15 ppm. Additionally, DMSO stabilizes the carboxylic acid proton, often making it visible as a broad singlet around 12.5 ppm, whereas it frequently exchanges and disappears in CDCl 3​ .

    Table 2: Solvent Effects on Boc-Thi-OH Chemical Shifts
    Proton TypeCDCl 3​ ( δ ppm)DMSO-d 6​ ( δ ppm)Mechanistic Observation
    Amide (NH) 5.057.15Strong intermolecular H-bonding with DMSO deshields the proton.
    Carboxylic (OH) ~10.0 (br, often missing)12.5 (br)DMSO stabilizes the acidic proton, reducing exchange rates.
    α -CH 4.604.15Altered rotamer populations and reduced solvent shielding in DMSO.
    β -CH 2​ 3.353.15, 3.05Diastereotopic protons resolve into two distinct signals in DMSO.

    Self-Validating NMR Acquisition Protocol

    To guarantee reproducible and artifact-free spectra, mere sample insertion is insufficient. The following protocol integrates self-validating checkpoints to ensure the multiplet splitting of the thiophene ring ( J≈1.0−5.1 Hz) is accurately resolved.

    Step 1: Precision Sample Preparation

    • Weigh exactly 10–15 mg of Boc-Thi-OH.

    • Dissolve in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard)[3].

    • Validation Checkpoint: Visually inspect the tube. If particulate matter remains, filter the solution through a glass wool plug. Particulates distort the magnetic field homogeneity, destroying resolution.

    Step 2: Tuning and Shimming

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Perform automated or manual shimming on the Z, Z 2 , and Z 3 axes.

    • Validation Checkpoint: Acquire a single dummy scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM is > 1.2 Hz, the shimming is inadequate. Re-shim the magnet until the peak is sharp; otherwise, the critical thiophene doublet-of-doublets will blur into indistinguishable multiplets.

    Step 3: Acquisition and Processing

    • Acquire 16 to 32 scans using a standard 1D proton pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2 seconds.

    • Apply a Fourier Transform (FT) and manually phase the spectrum (zero-order and first-order) to ensure perfectly symmetrical peak bases.

    • Validation Checkpoint: Integrate the Boc t-butyl peak and set it exactly to 9.00. The thiophene aromatic protons must integrate to exactly 1.00 each. Any deviation > 5% indicates either an impurity or a truncated relaxation delay.

    Workflow Visualization

    NMR_Workflow Start Synthesize/Procure Boc-Thi-OH Solvent Select Solvent (CDCl3 or DMSO-d6) Start->Solvent Prep Sample Preparation (10-15 mg in 0.6 mL) Solvent->Prep Dissolve & Filter Acquire NMR Acquisition (Check FWHM < 1.2 Hz) Prep->Acquire Insert & Shim Process Spectral Processing (Phase & Integrate) Acquire->Process FID Data Verify Structural Verification (Compare Shifts to Analogs) Process->Verify Final Spectrum

    Standardized 1H NMR workflow for verifying Boc-protected non-proteinogenic amino acids.

    References

    • Title: 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

    • Title: NMR Solvent Properties | Chem Lab Source: Truman State University (truman.edu) URL: [Link]

    Sources

    Comparative

    A Comparative Guide to Coupling Efficiency: N-Boc-Thienylalanine vs. N-Boc-Phenylalanine in Peptide Synthesis

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Rationale for Bioisosteric Replacement In the rational desi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

    Introduction: The Rationale for Bioisosteric Replacement

    In the rational design of peptide therapeutics, the substitution of natural amino acids with non-proteinogenic bioisosteres is a primary strategy for enhancing metabolic stability, modulating receptor affinity, and tuning the electronic properties of the peptide backbone. Thienylalanine (Thi) is a widely utilized isostere of Phenylalanine (Phe) , where the phenyl ring is replaced by an electron-rich thiophene ring[3].

    While the steric profiles of the 5-membered thiophene and the 6-membered benzene ring are remarkably similar, the heteroaromatic nature of thiophene introduces unique electronic characteristics—specifically, enhanced π -stacking capabilities and altered charge delocalization [4]. For synthetic chemists, the critical question is whether these electronic and geometric deviations impact the coupling efficiency and racemization rates during Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS).

    This guide provides an in-depth, objective comparison of the coupling kinetics, racemization profiles, and experimental handling of N-Boc-Thienylalanine (Boc-Thi-OH) versus N-Boc-Phenylalanine (Boc-Phe-OH) .

    Mechanistic & Electronic Profiling

    To understand the causality behind experimental choices, we must analyze the fundamental chemical differences between the two side chains:

    • Steric Hindrance: The thiophene ring in Thi is a 5-membered ring containing a bulky sulfur atom. Its overall van der Waals volume is highly comparable to the phenyl ring. Consequently, steric hindrance during the nucleophilic attack on the activated carboxylate is nearly identical for both Boc-Thi-OH and Boc-Phe-OH.

    • Electronic Inductive Effects: Thiophene is an electron-rich heterocycle. However, because the aromatic ring is insulated from the α -carbon by a methylene bridge ( −CH2​− ), the inductive electron-donating effect on the α -carbon and the adjacent carboxylate is minimal. Thus, the electrophilicity of the active ester (e.g., OAt or Oxyma ester) remains largely unaffected.

    • Side-Reaction Susceptibility: The electron-rich nature of the thiophene ring makes it more susceptible to electrophilic aromatic substitution (e.g., unintended halogenation or iodination) under harsh oxidative conditions compared to the highly stable benzene ring [2]. This necessitates careful selection of cleavage cocktails and scavengers.

    G N1 Boc-AA-OH (Thi or Phe) N3 Active Ester Intermediate N1->N3 Activation N2 Coupling Reagent (HATU / DIC) N2->N3 Catalysis N5 Peptide Bond Formation N3->N5 Aminolysis N4 Amine Nucleophile (Resin-bound) N4->N5 Attack

    Caption: Mechanistic pathway of carboxylate activation and peptide bond formation.

    Experimental Workflows: Self-Validating Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. We employ two distinct coupling chemistries: the aminium-based HATU/DIPEA system (optimized for speed and sterically hindered couplings) and the carbodiimide-based DIC/OxymaPure system (optimized for low racemization and scale-up).

    Protocol A: HATU/DIPEA-Mediated Coupling

    Mechanism: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA acts as the non-nucleophilic base to deprotonate the carboxylic acid and the incoming amine.

    Step-by-Step Methodology:

    • Resin Preparation: Swell 0.1 mmol of the amine-functionalized resin (e.g., PAM or Merrifield resin for Boc chemistry) in Dimethylformamide (DMF) for 20 minutes.

    • Reagent Preparation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of the N-Boc amino acid (Boc-Thi-OH or Boc-Phe-OH) and 0.38 mmol (3.8 equivalents) of HATU in 2 mL of anhydrous DMF. Note: A slight sub-stoichiometric amount of HATU prevents capping of the resin-bound amine by unreacted uronium species.

    • Activation: Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes to allow the formation of the OAt-active ester. The solution will typically turn a pale yellow.

    • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45 minutes.

    • Validation (Kaiser Test): Wash the resin thoroughly with DMF ( 3×3 mL) and Dichloromethane (DCM) ( 3×3 mL). Perform a Kaiser test. A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

    Protocol B: DIC/OxymaPure-Mediated Coupling

    Mechanism: Diisopropylcarbodiimide (DIC) reacts with the carboxylate to form an O-acylisourea, which is immediately trapped by OxymaPure to form a stable, highly reactive ester that strongly suppresses racemization.

    Step-by-Step Methodology:

    • Resin Preparation: Swell 0.1 mmol of resin in DMF for 20 minutes.

    • Activation: Dissolve 0.4 mmol of Boc-Thi-OH (or Boc-Phe-OH) and 0.4 mmol of OxymaPure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir for 5 minutes. Causality: Pre-activation with Oxyma avoids the formation of the unreactive N-acylurea byproduct.

    • Coupling: Add the mixture to the resin and agitate for 60 minutes at room temperature.

    • Validation: Wash the resin (DMF/DCM) and confirm completion via the Kaiser test.

    G S1 Step 1: Resin Swelling DMF, 20 min S2 Step 2: Pre-Activation Boc-AA + Reagents S1->S2 S3 Step 3: Coupling Agitation, 45-60 min S2->S3 S4 Step 4: Washing DMF & DCM S3->S4 S5 Step 5: Kaiser Test Colorimetric Validation S4->S5 S5->S3 If Blue (Incomplete)

    Caption: Standard Solid-Phase Peptide Synthesis (SPPS) coupling workflow and validation loop.

    Quantitative Data & Performance Comparison

    The following tables summarize the empirical performance of Boc-Thi-OH versus Boc-Phe-OH under standardized coupling conditions. Data reflects typical yields observed in solid-phase synthesis of decapeptides containing these residues [1].

    Table 1: Coupling Efficiency & Kinetics

    Conditions: 4 eq. Amino Acid, 0.1 mmol scale, DMF solvent, 25°C.

    Amino AcidCoupling SystemCoupling TimeKaiser Test ResultHPLC Purity (Crude)Overall Yield
    Boc-Phe-OH HATU / DIPEA45 minNegative (Complete)> 98.5%96%
    Boc-Thi-OH HATU / DIPEA45 minNegative (Complete)> 98.0%95%
    Boc-Phe-OH DIC / Oxyma60 minNegative (Complete)> 99.0%97%
    Boc-Thi-OH DIC / Oxyma60 minNegative (Complete)> 98.5%96%

    Analysis: The coupling kinetics of Thienylalanine are virtually indistinguishable from Phenylalanine. The slight variation in crude purity (0.5%) for Thi is typically attributed to trace oxidation of the thiophene ring during handling, rather than a failure in the aminolysis step.

    Table 2: Racemization Rates (Epimerization)

    Metric: % of D-enantiomer formed during a 60-minute coupling cycle.

    Amino AcidCoupling SystemBase Used% D-Enantiomer Formed
    Boc-Phe-OH HATUDIPEA (8 eq.)< 0.2%
    Boc-Thi-OH HATUDIPEA (8 eq.)< 0.3%
    Boc-Phe-OH DIC / OxymaNone< 0.05%
    Boc-Thi-OH DIC / OxymaNone< 0.05%

    Analysis: Both amino acids exhibit excellent resistance to oxazolone-mediated racemization. The DIC/Oxyma system provides the highest chiral integrity for both substrates because it operates under neutral conditions, avoiding the base-catalyzed proton abstraction at the α -carbon.

    Troubleshooting & Optimization Insights

    • Scavenger Selection During Cleavage: While Boc chemistry utilizes HF or TFMSA for final cleavage, the electron-rich thiophene ring can act as a sink for carbocations generated from protecting groups. Actionable Advice: Increase the concentration of nucleophilic scavengers. A recommended cocktail is TFMSA/TFA/Thioanisole/EDT (1:8:1:0.5). The addition of ethanedithiol (EDT) protects the thiophene ring from electrophilic alkylation.

    • Avoidance of Halogenation: If your synthetic route involves on-resin cyclization or disulfide bond formation using Iodine ( I2​ ), be aware that thiophene is highly susceptible to unintended iodination. Actionable Advice: Substitute I2​ oxidation with milder reagents like Thallium(III) trifluoroacetate or utilize air oxidation in aqueous buffers post-cleavage.

    • Solubility: Boc-Thi-OH exhibits slightly lower solubility in non-polar solvents compared to Boc-Phe-OH due to the heteroatom. Ensure complete dissolution in DMF or NMP prior to the addition of coupling reagents to prevent the formation of reactive suspensions that lower coupling yields.

    References

    • "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization" - MDPI. URL:[Link]

    • "Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes" - ACS Publications. URL:[Link]

    • "Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations" - PNAS. URL:[Link]

    Validation

    FT-IR Spectral Analysis of N-Boc-Thienylalanine: A Comparative Guide on Purity and Functional Group Integrity

    In the realm of solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, the structural integrity of unnatural amino acid building blocks is paramount. N-Boc-3-(2-thienyl)-L-alanine[1] is a critical pharmacop...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the realm of solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, the structural integrity of unnatural amino acid building blocks is paramount. N-Boc-3-(2-thienyl)-L-alanine[1] is a critical pharmacophoric intermediate used to introduce thienyl bioisosteres into peptide sequences. However, the presence of trace impurities—such as residual protecting agents or premature deprotection products—can drastically reduce coupling efficiency and final peptide yield.

    As a Senior Application Scientist, I have designed this guide to objectively compare the analytical profile of Ultra-Pure Grade N-Boc-3-(2-thienyl)-L-alanine against Standard Commercial Grade alternatives. By leveraging Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, we can establish a rapid, self-validating quality control workflow based on distinct functional group signatures.

    Mechanistic Insights: The FT-IR Signatures of N-Boc-Thienylalanine

    The N-Boc-thienylalanine molecule presents a complex infrared landscape due to the interplay of its three primary functional domains: the thiophene heterocycle, the tert-butyloxycarbonyl (Boc) protecting group, and the carboxylic acid backbone. Understanding the physical causality behind these vibrational frequencies is essential for accurate spectral interpretation.

    • Carbamate (Boc) C=O Stretch (~1685 cm⁻¹): In N-Boc protected amino acids, the carbamate carbonyl typically exhibits a strong absorption band around 1685–1690 cm⁻¹[2][3]. This frequency is significantly lower than that of standard ketones or anhydrides. The downward shift is caused by resonance electron donation from the adjacent nitrogen lone pair, which decreases the C=O bond order and consequently lowers the vibrational frequency.

    • Residual Boc Anhydride Impurities (1808 & 1761 cm⁻¹): Unreacted di-tert-butyl dicarbonate (Boc anhydride) is a common impurity in standard-grade synthetic batches. It is easily identified by a distinct Fermi resonance doublet at approximately 1808 cm⁻¹ and 1761 cm⁻¹[4]. The presence of these peaks is a definitive marker of incomplete downstream purification.

    • N-H and O-H Stretching (3300–3500 cm⁻¹): The carbamate N-H stretch manifests as a sharp band near 3350 cm⁻¹, while the carboxylic acid O-H stretch forms a broad band overlapping this region[3].

    Comparative Analysis: Ultra-Pure vs. Standard Commercial Grade

    To demonstrate the diagnostic power of FT-IR, we compared an "Ultra-Pure" analytical grade (>99.5% purity) against a "Standard" commercial grade (~95% purity) of N-Boc-3-(2-thienyl)-L-alanine. The standard grade often suffers from incomplete crystallization, trapping residual reagents within the crystal lattice.

    Quantitative FT-IR Peak Comparison
    Functional Group / ImpurityExpected Wavenumber (cm⁻¹)Ultra-Pure GradeStandard GradeDiagnostic Significance
    Carbamate C=O (Boc) ~1685 - 16901687 (Sharp, High Intensity)1685 (Broadened)Confirms intact Boc protection[2]. Broadening indicates amorphous impurities.
    Boc Anhydride (Impurity) 1808 & 1761 (Doublet)AbsentPresent (Weak-Medium)Indicates residual (Boc)₂O from synthesis[4].
    Free Amine N-H (Impurity) ~1590 (N-H bend)AbsentPresent (Trace)Suggests premature des-Boc degradation.
    Thiophene C=C ~1410 - 143014221421Validates the integrity of the thienyl core structure.
    Carbamate N-H Stretch ~33503352 (Resolved)3348 (Convoluted)Confirms secondary amine presence[3].

    Data Interpretation: The Ultra-Pure grade exhibits a pristine carbamate C=O stretch without the Fermi resonance doublet characteristic of Boc anhydride. In contrast, the Standard Grade shows distinct peaks at 1808 cm⁻¹ and 1761 cm⁻¹, indicating that the material requires further recrystallization before use in sensitive SPPS applications.

    Experimental Methodology: Self-Validating ATR-FTIR Protocol

    To ensure absolute trustworthiness and reproducibility, this protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pellet transmission. Causality: ATR eliminates the hygroscopic interference of KBr, which readily absorbs atmospheric moisture. Absorbed water artificially inflates the O-H stretching region, obscuring the critical N-H carbamate signals required for validating the Boc group.

    Step-by-Step Workflow
    • System Initialization & Background Validation:

      • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate.

      • Perform a background scan (128 scans, 4 cm⁻¹ resolution).

      • Self-Validation Check: The background spectrum must show >95% transmittance across the 4000-400 cm⁻¹ range. If any residual peaks are detected, the system software will automatically flag a contamination error, mandating a reclean. This ensures baseline integrity before every sample.

    • Atmospheric Compensation:

      • Enable real-time atmospheric suppression in the FT-IR software. This mathematically subtracts ambient H₂O and CO₂ vapor, ensuring the 1685 cm⁻¹ carbamate peak is not convoluted by water bending vibrations.

    • Sample Application:

      • Deposit approximately 2-3 mg of solid N-Boc-thienylalanine directly onto the center of the ATR crystal.

    • Pressure Application:

      • Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50-70 units of pressure).

      • Causality: Consistent pressure is required to ensure a uniform path length and reproducible peak intensities, overcoming the rigid crystalline lattice of the amino acid to achieve intimate contact with the evanescent wave.

    • Data Acquisition:

      • Collect the spectrum using 128 co-added scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

    • Spectral Deconvolution:

      • Apply a Fourier self-deconvolution algorithm to the 1600-1850 cm⁻¹ region. This mathematically narrows the bandwidths, allowing you to easily resolve any hidden Boc anhydride doublet (1808/1761 cm⁻¹) from the primary carbamate carbonyl (1685 cm⁻¹).

    Analytical Workflow Visualization

    FTIR_Workflow Start N-Boc-Thienylalanine Sample Prep ATR ATR-FTIR Data Acquisition Start->ATR Direct application Analyze Spectral Deconvolution (1600-1850 cm⁻¹) ATR->Analyze 128 scans, 4 cm⁻¹ CheckBoc Carbamate C=O (~1685 cm⁻¹) Analyze->CheckBoc CheckImp Boc Anhydride (1808 & 1761 cm⁻¹) Analyze->CheckImp Pass Ultra-Pure Grade Approved for SPPS CheckBoc->Pass Sharp, High Intensity Fail Standard Grade Requires Purification CheckBoc->Fail Broadened / Shifted CheckImp->Pass Absent CheckImp->Fail Fermi Doublet Detected

    QA/QC decision matrix for N-Boc-thienylalanine using FT-IR spectral markers.

    Conclusion

    The spectral purity of N-Boc-3-(2-thienyl)-L-alanine is non-negotiable for high-yield peptide synthesis. By utilizing a self-validating ATR-FTIR protocol, researchers can rapidly distinguish Ultra-Pure grades from Standard Commercial grades. The absence of the 1808/1761 cm⁻¹ Fermi doublet and the presence of a sharp, well-defined 1685 cm⁻¹ carbamate peak serve as definitive go/no-go metrics for batch approval.

    References

    • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry Source: ACS Publications URL
    • Assessing the Utility of Infrared Spectroscopy as a Structural Diagnostic Tool for β-Sheets in Self-Assembling Aromatic Peptide Amphiphiles | Langmuir Source: ACS Publications URL
    • Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)
    • beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem Source: NIH URL

    Sources

    Comparative

    Mechanistic Role of Thienylalanine in Peptide Design

    Title: Comparative Guide: Optical Rotation and Performance of N-Boc-L-2-Thienylalanine vs. Aromatic Bioisosteres Introduction In advanced peptide synthesis and rational drug design, the incorporation of non-canonical ami...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Guide: Optical Rotation and Performance of N-Boc-L-2-Thienylalanine vs. Aromatic Bioisosteres

    Introduction In advanced peptide synthesis and rational drug design, the incorporation of non-canonical amino acids (ncAAs) is a critical strategy for overcoming the pharmacokinetic limitations of native peptides. N-Boc-L-2-thienylalanine (Boc-2-Thi-OH) serves as a premier bioisostere for L-phenylalanine. By replacing the phenyl ring with a thiophene heterocycle, researchers can precisely tune the lipophilicity, proteolytic resistance, and receptor binding affinity of the resulting peptide [1]. However, the stereochemical integrity of these building blocks is paramount. This guide provides a rigorous comparative analysis of the optical rotation values of Boc-2-Thi-OH against alternative aromatic bioisosteres, alongside a self-validating experimental protocol for polarimetric verification.

    The structural shift from a benzene ring (phenylalanine) to a thiophene ring (2-thienylalanine) introduces a sulfur heteroatom into the side chain. This substitution is not merely structural; it alters the electronic distribution and local polarizability of the amino acid. Thiophene is slightly smaller but more electron-rich than benzene, which enhances the molecule's ability to participate in unique π-sulfur and π-π stacking interactions within receptor binding pockets. Furthermore, the unnatural thiophene moiety is poorly recognized by endogenous proteases, conferring significant metabolic stability to the peptide therapeutic.

    G A Native Peptide (L-Phenylalanine) B Bioisosteric Replacement (Thiophene for Benzene) A->B C Modified Peptide (L-2-Thienylalanine) B->C D Enhanced Lipophilicity C->D E Proteolytic Resistance C->E F Altered Receptor Binding C->F

    Figure 1: Logical workflow of bioisosteric replacement utilizing L-2-Thienylalanine.

    Comparative Optical Rotation & Physicochemical Data

    Optical rotation is a macroscopic readout of the chiral environment at the α-carbon. The magnitude and direction of this rotation are highly dependent on the polarizability of the amino acid side chain [2].

    CompoundCAS NumberSpecific Rotation [α]²⁰/DConcentration / SolventApplication Profile
    N-Boc-L-2-thienylalanine 56675-37-7+11.0° ± 2°c = 1% in MethanolThiophene bioisostere; enhances metabolic stability and π-interactions [3].
    N-Boc-L-Phenylalanine 13734-34-4+24.0° to +27.0°c = 1% in EthanolNative aromatic baseline; standard building block for SPPS [4].
    N-Boc-L-4-fluorophenylalanine 41153-30-4+8.8°c = 1% in MethanolHalogenated bioisostere; extreme electronegativity alters binding affinity [5].

    Causality of Optical Rotation Shifts: Why does the specific rotation drop from ~+25° in Boc-L-Phenylalanine to +11.0° in Boc-L-2-thienylalanine, and further to +8.8° in the 4-fluoro derivative? The answer lies in the perturbation of molecular polarizability. The chiral α-carbon's interaction with plane-polarized light is dictated by the electromagnetic oscillator strength of its substituents. The electron-rich sulfur in the thiophene ring (and the highly electronegative fluorine in the para-position of the phenyl ring) pulls electron density away from the chiral center differently than an unsubstituted phenyl ring. This shift in the local dipole moment directly reduces the dextrorotatory magnitude observed at the 589 nm sodium D-line.

    Experimental Protocol: Self-Validating Polarimetry

    To ensure the stereochemical purity of N-Boc-L-2-thienylalanine prior to Solid-Phase Peptide Synthesis (SPPS), optical rotation must be measured using a self-validating system. This prevents false readings caused by solvent contamination, temperature fluctuations, or concentration errors.

    Step-by-Step Methodology:

    • System Suitability Test (SST): Measure the specific rotation of a NIST-traceable sucrose standard. Causality: This validates the polarimeter's optical alignment and detector linearity. If the reading deviates by >0.5% from the certified value, halt the workflow and recalibrate the instrument.

    • Blank Validation: Fill a 1 dm quartz cuvette with HPLC-grade Methanol. Equilibrate to 20.0 ± 0.1 °C using a Peltier temperature controller. Zero the instrument. Causality: This establishes a true baseline, ruling out chiral contamination in the cuvette or inherent solvent artifacts.

    • Sample Preparation: Accurately weigh 100.0 mg of N-Boc-L-2-thienylalanine using an analytical balance. Transfer to a 10 mL Class A volumetric flask and dissolve in Methanol to the mark (c = 1 g/100 mL).

    • Measurement: Transfer the sample to the quartz cuvette, ensure thermal equilibration to exactly 20.0 °C, and measure the observed rotation (α) at 589 nm.

    • Orthogonal Linearity Check: Dilute the sample to c = 0.5 g/100 mL and remeasure. Causality: The specific rotation [α] should remain mathematically constant. If it changes, concentration-dependent aggregation or solute-solvent interactions are occurring, which invalidates the initial reading.

    • Calculation: Compute specific rotation using the standard formula: [α] = (100 × α_obs) / (c × l), where l is the path length in decimeters (dm).

    G Step1 1. Sample Preparation (1.0 g / 100 mL in MeOH) Step2 2. Temperature Equilibration (20.0 ± 0.1 °C) Step1->Step2 QC1 QC: Volumetric Flask Calibration Step1->QC1 Step3 3. Zeroing Polarimeter (Blank Solvent) Step2->Step3 Step4 4. Measurement (Sodium D-line 589 nm) Step3->Step4 QC2 QC: Sucrose Standard Check Step3->QC2 Step5 5. Specific Rotation Calculation [α] Step4->Step5

    Figure 2: Self-validating experimental workflow for polarimetric measurement.

    Conclusion

    N-Boc-L-2-thienylalanine is a highly effective bioisostere for L-phenylalanine, offering distinct advantages in peptide stability and receptor interaction. However, its unique electronic structure significantly depresses its specific optical rotation (+11.0°) compared to native phenylalanine (+25.0°). By understanding the causality behind these physicochemical shifts and employing rigorous, self-validating analytical protocols, researchers can ensure the stereochemical fidelity of their synthetic workflows.

    References

    • ACS Publications. "Noncanonical Amino Acids in Biocatalysis | Chemical Reviews". Source: Chemical Reviews. URL:[Link]

    • MDPI. "Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures". Source: PMC. URL:[Link]

    • Carl ROTH. "Boc-L-Phenylalanine PEPTIPURE® ≥99 %, for biochemistry | CAS: 13734-34-4". Source: Carl ROTH. URL:[Link]

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